Secutrelvir
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
2996148-73-1 |
|---|---|
Formule moléculaire |
C23H16Cl2F3N5O2 |
Poids moléculaire |
522.3 g/mol |
Nom IUPAC |
2-[5-(3-chloro-4-fluorophenyl)-3-(5-chloro-3-pyridinyl)-6-(6,6-difluoro-2-azaspiro[3.3]heptan-2-yl)-2,4-dioxopyrimidin-1-yl]acetonitrile |
InChI |
InChI=1S/C23H16Cl2F3N5O2/c24-14-6-15(8-30-7-14)33-20(34)18(13-1-2-17(26)16(25)5-13)19(32(4-3-29)21(33)35)31-11-22(12-31)9-23(27,28)10-22/h1-2,5-8H,4,9-12H2 |
Clé InChI |
SFQLCDMAEZUPES-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Secutrelvir (S-892216): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secutrelvir (S-892216) is a second-generation, orally bioavailable, reversible covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), an enzyme essential for viral replication. Developed by Shionogi & Co., Ltd., this compound has demonstrated potent antiviral activity against a range of SARS-CoV-2 variants. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical profile of this compound, intended for researchers and professionals in the field of drug development.
Discovery and Lead Optimization
The discovery of this compound stemmed from a lead optimization program building upon the first-generation 3CLpro inhibitor, ensitrelvir. The development process focused on enhancing antiviral potency and optimizing the pharmacokinetic profile. A key breakthrough in the discovery of S-892216 was the introduction of a nitrile warhead to a non-peptidic lead compound through structure-based drug design. This modification significantly increased the 3CLpro inhibition activity by 180-fold.[1][2][3][4][5]
Subsequent optimization efforts involved modifications to the P1 and P2 moieties of the molecule to improve metabolic stability while maintaining high inhibitory activity. This structure-activity relationship (SAR) exploration led to the identification of compound 17, later named this compound (S-892216), which exhibited a balanced profile of potent enzymatic inhibition, strong cellular antiviral activity, and a favorable pharmacokinetic profile.[1]
Synthesis of this compound (S-892216)
A scalable, six-step manufacturing process for this compound has been developed with an overall yield of 41.3%.[2][6] The synthesis centers on the novel construction of a multi-substituted barbiturate (B1230296) skeleton.
The key steps of the synthesis are as follows:
-
Condensation: A condensation reaction between carboxylic acids and urea (B33335) is carried out using propylphosphonic acid anhydride (B1165640) (T3P).
-
Cyclization: The resulting intermediate undergoes cyclization in the presence of 1,1'-carbonyldiimidazole (B1668759) (CDI) and 1,8-diazabicyclo[5.4.0]-7-undecene (DBU) to form the core barbiturate structure.
-
Deoxychlorination: The barbiturate core is then subjected to deoxychlorination.
-
Alkylation: This is followed by the introduction of a nitrile group via alkylation with 2-bromoacetonitrile.
-
Amine Substitution: The final step involves an SNAr amine substitution with 6,6-difluoro-2-azaspiro[3.3]heptane to yield this compound.
A more detailed, optimized process for commercial production has also been described, focusing on improving the cyclization and deoxychlorination steps, resulting in an increased overall yield of 62%.
Mechanism of Action
This compound is a reversible covalent inhibitor of the SARS-CoV-2 3CL protease (also known as the main protease, Mpro).[1][3][4][5] This viral enzyme is crucial for the post-translational processing of viral polyproteins into functional non-structural proteins, which are essential for viral replication and transcription.
By binding to the active site of the 3CLpro, this compound blocks the proteolytic activity of the enzyme, thereby interrupting the viral life cycle. The nitrile warhead of this compound forms a covalent bond with the catalytic cysteine residue in the active site of the 3CLpro.
Data Presentation
Table 1: In Vitro Activity of this compound (S-892216)
| Parameter | Value | Cell Line / Condition | Reference |
| 3CLpro IC50 | 0.655 nM | Enzymatic Assay | [1] |
| Antiviral EC50 | 2.48 nM | VeroE6/TMPRSS2 cells | [1][3][4][5] |
| 2.21 nM | A549-Dual hACE2-TMPRSS2 cells | [1][4][7] | |
| 3.36 nM | VeroE6/TMPRSS2 cells with P-gp inhibitor | [1][4][7] | |
| Antiviral EC90 | 2.31 - 2.41 nM | Human Airway Epithelial Cells (hAECs) | [1][4][7] |
| Cytotoxicity CC50 | > 100,000 nM | VeroE6/TMPRSS2 cells | [1][8] |
Table 2: Antiviral Activity of this compound (S-892216) Against SARS-CoV-2 Variants
| SARS-CoV-2 Variant | EC50 (nM) in VeroE6/TMPRSS2 cells | Reference |
| Wuhan | 2.48 | [1] |
| Alpha | 3.13 | [1] |
| Beta | 2.27 | [1] |
| Gamma | 2.89 | [1] |
| Delta | 3.65 | [1] |
| Omicron (BA.1) | 5.56 | [1] |
| Omicron (BA.2) | 12.5 | [1] |
| Omicron (BA.5) | 10.3 | [1] |
| Omicron (JN.1) | 6.83 | [1] |
Table 3: Preclinical Pharmacokinetics of this compound (S-892216)
| Species | Administration | Key Findings | Reference |
| Rat | Intravenous | Good metabolic stability | [1] |
| Oral | 100% oral availability (F%) | [1][8] | |
| Subcutaneous (nanosuspension) | Prolonged plasma exposure, AUCinf of 316,000 ng·hr/mL (210 nm particles) | [9] | |
| Dog | Intravenous | Prolonged half-life (t1/2) of 24.9 h | [1][8] |
| Subcutaneous/Intramuscular (nanosuspension) | Prolonged plasma exposure | [9][10] | |
| Monkey | In vitro hepatocytes | Good metabolic stability | [1] |
| Human | In vitro hepatocytes | Good metabolic stability | [1] |
Experimental Protocols
General Synthesis of this compound (S-892216)
The following is a representative, high-level protocol for the synthesis of this compound. For detailed, step-by-step procedures, please refer to the primary literature.
References
- 1. Discovery of the Clinical Candidate S‑892216: A Second-Generation of SARS-CoV‑2 3CL Protease Inhibitor for Treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of the Clinical Candidate S-892216: A Second-Generation of SARS-CoV-2 3CL Protease Inhibitor for Treating COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Novel Approach to Pre-Exposure Prophylaxis (PrEP) of COVID-19: Development of S-892216 Long-Acting Injectable Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Antiviral Spectrum of Activity for Secutrelvir
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secutrelvir (S-892216) is a potent, second-generation, orally bioavailable inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), also known as the main protease (Mpro). This document provides a comprehensive technical overview of the antiviral spectrum of this compound, detailing its mechanism of action, in vitro efficacy against a range of coronaviruses, and the experimental protocols used to determine its activity. The data presented herein is collated from primary research and is intended to serve as a resource for researchers and professionals in the field of antiviral drug development.
Mechanism of Action
This compound is a reversible covalent inhibitor that targets the catalytic cysteine (Cys145) in the active site of the SARS-CoV-2 3CLpro. The 3CLpro is a viral enzyme essential for the replication of coronaviruses. It functions by cleaving the viral polyproteins (pp1a and pp1ab) at specific sites to release functional non-structural proteins (nsps) that are necessary for viral replication and transcription. By binding to the 3CLpro active site, this compound blocks this cleavage process, thereby inhibiting viral replication.[1][2][3][4][5]
Signaling Pathway: SARS-CoV-2 Polyprotein Processing by 3CLpro
The following diagram illustrates the critical role of 3CLpro in the SARS-CoV-2 replication cycle and the inhibitory action of this compound.
Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound.
Quantitative Antiviral Activity
The in vitro antiviral efficacy of this compound has been evaluated against a panel of SARS-CoV-2 variants and other coronaviruses. The following tables summarize the 50% effective concentrations (EC50) and 90% effective concentrations (EC90) from cell-based assays, as well as the 50% inhibitory concentration (IC50) from enzymatic assays.
Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2 Variants
| SARS-CoV-2 Variant | Cell Line | EC50 (nM) | EC90 (nM) | Cytotoxicity (CC50, nM) |
| WK-521 (Original) | VeroE6/TMPRSS2 | 2.48 | - | >100,000 |
| Alpha | VeroE6/TMPRSS2 | 2.27 | - | >100,000 |
| Beta | VeroE6/TMPRSS2 | 3.55 | - | >100,000 |
| Gamma | VeroE6/TMPRSS2 | 2.87 | - | >100,000 |
| Delta | VeroE6/TMPRSS2 | 3.33 | - | >100,000 |
| Omicron (BA.1) | VeroE6/TMPRSS2 | 12.5 | - | >100,000 |
| Omicron (BA.2) | VeroE6/TMPRSS2 | 6.26 | - | >100,000 |
| Omicron (BA.5) | VeroE6/TMPRSS2 | 4.73 | - | >100,000 |
| Omicron (XBB.1.5) | Human Airway Epithelial Cells | - | 2.41 | - |
| Omicron (BE.1) | Human Airway Epithelial Cells | - | 2.31 | - |
Data extracted from "Discovery of the Clinical Candidate S-892216: A Second-Generation of SARS-CoV-2 3CL Protease Inhibitor for Treating COVID-19" and its supplementary information.
Table 2: Antiviral Activity of this compound against Other Coronaviruses
| Coronavirus | Cell Line | EC50 (nM) |
| SARS-CoV | VeroE6 | 6.61 |
| MERS-CoV | VeroE6 | 57.3 |
| HCoV-OC43 | HCT-8 | 92.0 |
Data extracted from "Discovery of the Clinical Candidate S-892216: A Second-Generation of SARS-CoV-2 3CL Protease Inhibitor for Treating COVID-19" and its supplementary information.
Table 3: Enzymatic Inhibitory Activity of this compound
| Enzyme | Assay Type | IC50 (nM) |
| SARS-CoV-2 3CLpro | Mass Spectrometry-based | 0.697 |
Data extracted from "In Vitro and in Vivo Antiviral Activity of S-892216, a Second-Generation Oral 3CLpro Inhibitor against SARS-CoV-2".
Experimental Protocols
In Vitro Antiviral Assay (VeroE6/TMPRSS2 Cells)
This protocol outlines the methodology for determining the antiviral efficacy of this compound against SARS-CoV-2 in VeroE6/TMPRSS2 cells.
Caption: Workflow for the in vitro antiviral activity assay.
-
Cell Culture: VeroE6/TMPRSS2 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1 mg/mL G418.
-
Assay Preparation: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated overnight.
-
Compound Preparation: this compound is serially diluted in assay medium (DMEM with 2% FBS).
-
Infection: The cell culture medium is removed, and the diluted compound is added to the wells. Subsequently, cells are infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.
-
Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification of Antiviral Activity: The cytopathic effect (CPE) is observed, and cell viability is quantified using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits the viral CPE by 50%, is calculated by non-linear regression analysis. The CC50 value, the concentration that reduces cell viability by 50%, is determined in parallel assays without the virus.
3CLpro Enzymatic Assay
This protocol describes the method used to determine the inhibitory activity of this compound against recombinant SARS-CoV-2 3CLpro.
Caption: Workflow for the 3CLpro enzymatic inhibition assay.
-
Reagents:
-
Assay Buffer: 20 mM HEPES (pH 7.3), 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, and 1 mM DTT.
-
Enzyme: Recombinant SARS-CoV-2 3CLpro.
-
Substrate: A specific peptide substrate for 3CLpro.
-
-
Assay Procedure:
-
The assay is performed in a 384-well plate.
-
This compound, at various concentrations, is pre-incubated with the 3CLpro enzyme in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The reaction is quenched by the addition of a stop solution (e.g., formic acid).
-
-
Detection: The levels of substrate and cleaved product are quantified using a rapid-fire mass spectrometry system.
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the 3CLpro enzymatic activity, is determined by fitting the dose-response data to a four-parameter logistic equation.
Conclusion
This compound (S-892216) demonstrates potent and broad-spectrum antiviral activity against SARS-CoV-2 and other coronaviruses in vitro. Its mechanism of action as a 3CLpro inhibitor effectively disrupts a critical step in the viral replication cycle. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for the scientific community engaged in the research and development of novel anticoronaviral therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
Secutrelvir (S-892216): A Technical Whitepaper on Early-Stage Research for COVID-19
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secutrelvir, also known as S-892216, is a second-generation, orally bioavailable, covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro). Developed by Shionogi & Co., Ltd., this investigational antiviral is being evaluated for the treatment and prevention of COVID-19. As a successor to the first-generation 3CLpro inhibitor ensitrelvir, this compound has been designed for enhanced potency and a favorable pharmacokinetic profile. This document provides a comprehensive overview of the early-stage preclinical and clinical research on this compound.
Mechanism of Action
This compound targets the SARS-CoV-2 3CLpro, an enzyme crucial for the replication of the virus. The 3CLpro is responsible for cleaving the viral polyproteins into functional non-structural proteins. By covalently binding to the catalytic cysteine residue (Cys145) in the active site of the 3CLpro, this compound blocks this cleavage process, thereby inhibiting viral replication.[1][2] This mechanism of action is depicted in the signaling pathway diagram below.
Preclinical Research
In Vitro Efficacy
This compound has demonstrated potent in vitro activity against a range of SARS-CoV-2 variants. Key quantitative data from enzymatic and cell-based assays are summarized below.
Table 1: In Vitro Inhibitory Activity of this compound (S-892216)
| Assay Type | Target/Cell Line | Metric | Value (nmol/L) | Reference(s) |
| Enzymatic Assay | SARS-CoV-2 3CLpro | IC50 | 0.697 | [3][4] |
| Antiviral Assay | VeroE6/TMPRSS2 cells | EC50 | 2.27 - 12.5 | [3][4] |
| Antiviral Assay | Human Airway Epithelial Cells (hAECs) | EC90 | 2.31 - 2.41 | [3][4] |
Experimental Protocols
The inhibitory activity of this compound against SARS-CoV-2 3CLpro was determined using a mass spectrometry-based assay.[3][4] While specific concentrations and incubation times are not publicly detailed, a general workflow is outlined below.
The antiviral efficacy of this compound was evaluated in VeroE6/TMPRSS2 cells and primary human airway epithelial cells (hAECs) infected with various SARS-CoV-2 variants.[3][4]
In Vivo Efficacy
The in vivo antiviral activity of this compound was assessed in a SARS-CoV-2 infection model using Balb/c mice. Oral administration of this compound resulted in a dose-dependent reduction in lung viral titers.[3][4]
Table 2: In Vivo Efficacy of this compound (S-892216) in Balb/c Mice
| Animal Model | Virus Strain | Treatment | Outcome | Result | Reference(s) |
| Balb/c mice | SARS-CoV-2 | Oral S-892216 | Lung Viral Titer | Dose-dependent reduction | [3][4] |
A generalized protocol for the in vivo efficacy studies is as follows:
Preclinical Pharmacokinetics
Pharmacokinetic studies of a long-acting injectable (LAI) formulation of this compound have been conducted in rats and dogs.[5] These studies demonstrated prolonged plasma exposure, supporting the potential for less frequent dosing for pre-exposure prophylaxis (PrEP).
Table 3: Preclinical Pharmacokinetic Parameters of this compound (S-892216) LAI in Rats
| Parameter | 100 mg/head SC (Coarse Suspension) | 100 mg/head SC (Nanosuspension, 670 nm) | 100 mg/head SC (Nanosuspension, 210 nm) | Reference(s) |
| AUCinf (ng·hr/mL) | 63,800 | 163,000 | 316,000 | [5] |
Note: Detailed pharmacokinetic parameters for the oral formulation in preclinical models are not yet fully available in the public domain.
Early-Stage Clinical Research
This compound is currently in early-stage clinical development for both oral treatment and long-acting injectable pre-exposure prophylaxis.
Phase 1 Clinical Trials
-
Oral Formulation: A Phase 1 clinical trial was initiated in Japan to evaluate the pharmacokinetics, safety, and tolerability of an oral formulation of S-892216 in healthy adults.[6]
-
Long-Acting Injectable (LAI) Formulation: A Phase 1 clinical trial of the LAI formulation is planned to commence in 2025.[6] This development is supported by a $375 million project agreement with the Biomedical Advanced Research and Development Authority (BARDA) in the United States.[6]
Phase 2 Clinical Trials
A Phase 2 study of S-892216 in participants infected with SARS-CoV-2 has been registered (NCT06928051). The primary objective is to investigate the antiviral effect of S-892216 in individuals with COVID-19.[7]
As of the date of this document, no quantitative data on the pharmacokinetics, safety, or efficacy of this compound from human clinical trials have been publicly released.
Conclusion
This compound (S-892216) is a promising second-generation 3CL protease inhibitor with potent in vitro and in vivo activity against SARS-CoV-2. Its mechanism of action, targeting a crucial viral enzyme, suggests it may retain activity against emerging variants. Early-stage clinical trials are underway to evaluate its safety, pharmacokinetics, and efficacy in humans for both treatment and prophylaxis of COVID-19. The development of a long-acting injectable formulation represents a significant advancement in the potential for long-term protection against the virus, particularly for vulnerable populations. The scientific community awaits the results of the ongoing clinical trials to fully understand the therapeutic potential of this compound.
References
- 1. The Same and Not the Same: Discovery of S-892216, A Second-Generation Nonpeptidic Covalent 3CL Protease Inhibitor for Oral COVID-19 Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the Clinical Candidate S-892216 : A Second-Generation of SARS-CoV-2 3CL Protease Inhibitor for Treating COVID-19. | Read by QxMD [read.qxmd.com]
- 3. P-1079. In Vitro and in Vivo Antiviral Activity of S-892216, a Second-Generation Oral 3CLpro Inhibitor against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-1079. In Vitro and in Vivo Antiviral Activity of S-892216, a Second-Generation Oral 3CLpro Inhibitor against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Shionogi Receives Award Through BARDA's Rapid Response Partnership Vehicle to Advance Long-Acting Formulation of S-892216, an Antiviral for COVID-19 Pre-Exposure Prophylaxis in At-Risk Populations| 塩野義製薬 [shionogi.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Secutrelvir: A Second-Generation 3CL Protease Inhibitor with Potent Anti-SARS-CoV-2 Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Secutrelvir (formerly known as S-892216) is a novel, second-generation, orally bioavailable covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro).[1][2][3] Developed by Shionogi & Co., Ltd., this small-molecule therapeutic agent is engineered for potent and broad-spectrum antiviral activity against SARS-CoV-2 and its variants. By targeting the highly conserved 3CLpro, an enzyme critical for viral replication, this compound represents a promising therapeutic candidate for the treatment of COVID-19. This document provides a comprehensive technical overview of the preclinical data supporting the therapeutic potential of this compound.
Mechanism of Action
This compound functions as a reversible covalent inhibitor of the SARS-CoV-2 3CLpro.[1][2][3] The 3CLpro, also referred to as the main protease (Mpro), is a cysteine protease essential for the viral life cycle.[4][5] Following the translation of the viral RNA into two large polyproteins (pp1a and pp1ab), 3CLpro is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins (NSPs).[4][6][7] These NSPs are vital for the formation of the viral replication and transcription complex.
By covalently binding to the catalytic cysteine residue (Cys145) in the active site of 3CLpro, this compound blocks the proteolytic activity of the enzyme.[4] This inhibition prevents the processing of the viral polyproteins, thereby halting viral replication and the production of new infectious virions.[8]
dot
Figure 1: Mechanism of Action of this compound.
Quantitative Data
Enzymatic and Antiviral Activity
This compound demonstrates potent inhibitory activity against the SARS-CoV-2 3CLpro enzyme and robust antiviral activity against a wide range of SARS-CoV-2 variants in various cell-based assays.
| Parameter | Value | Assay System | Reference |
| 3CLpro IC50 | 0.697 nmol/L | Mass Spectrometry System | [8][9] |
| Antiviral EC50 | 2.48 nmol/L | SARS-CoV-2 infected cells | [1][2][3] |
| 2.27 - 12.5 nmol/L | VeroE6/TMPRSS2 cells (vs. various variants) | [8][9][10] | |
| 3.36 nmol/L | VeroE6/TMPRSS2 cells with P-gp inhibitor | [1] | |
| 2.21 nmol/L | A549-Dual hACE2-TMPRSS2 cells | [1] | |
| Antiviral EC90 | 2.31 - 2.41 nmol/L | Human Airway Epithelial Cells (hAECs) (vs. Omicron variants) | [8][9][10] |
| Cytotoxicity (CC50) | > 100,000 nmol/L | VeroE6/TMPRSS2 cells | [10] |
Table 1: In Vitro Activity of this compound.
In Vivo Efficacy
Preclinical studies in a SARS-CoV-2 infected mouse model have demonstrated the in vivo antiviral efficacy of this compound.
| Animal Model | Virus Strain | Treatment Regimen | Key Findings | Reference |
| BALB/c mice | SARS-CoV-2 Gamma strain | Oral administration starting 24h post-infection | Dose-dependent reduction in lung viral titers. Significant reduction observed at 0.3 mg/kg. | [10][11] |
| Efficacy at 1 mg/kg comparable to 32 mg/kg of Ensitrelvir, suggesting >30-fold higher potency. | [10] |
Table 2: In Vivo Efficacy of this compound.
Pharmacokinetics
Pharmacokinetic studies have been conducted in mice, rats, and beagle dogs to evaluate the profile of this compound.
| Species | Administration | Key Parameters | Findings | Reference |
| Mice (infected) | Single oral administration | Plasma concentration | Increased dose-dependently between 0.03 and 30 mg/kg. | [10] |
| Rats & Beagle Dogs | Injectable nanosuspension | Plasma exposure | Showed prolonged plasma exposure. | [12] |
Table 3: Pharmacokinetic Profile of this compound.
Experimental Protocols
3CLpro Enzymatic Inhibition Assay
The inhibitory activity of this compound against SARS-CoV-2 3CLpro was determined using a mass spectrometry-based assay.[8][9][13]
-
Reagents: Recombinant SARS-CoV-2 3CLpro, a specific peptide substrate for the enzyme, and varying concentrations of this compound.
-
Procedure: The enzyme, substrate, and inhibitor are incubated together under optimized buffer and temperature conditions.
-
Detection: The reaction is quenched, and the cleavage of the substrate by 3CLpro is quantified using a mass spectrometry system. This allows for the measurement of the amount of cleaved product.
-
Data Analysis: The concentration of this compound that inhibits 50% of the 3CLpro enzymatic activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Antiviral Activity Assay
The antiviral activity of this compound was evaluated in cell culture models using different SARS-CoV-2 variants.[8][9][10]
-
Cell Lines:
-
VeroE6 cells engineered to express TMPRSS2 (VeroE6/TMPRSS2), which facilitates viral entry.
-
Human airway epithelial cells (hAECs) to provide a more physiologically relevant model.
-
-
Procedure:
-
Cells are seeded in multi-well plates and incubated.
-
The cells are then treated with serial dilutions of this compound.
-
Subsequently, the cells are infected with a known titer of a specific SARS-CoV-2 variant.
-
-
Endpoint Measurement:
-
Cytopathic Effect (CPE) Inhibition Assay: After a defined incubation period, the protective effect of the compound is assessed by measuring the inhibition of virus-induced cell death (CPE). Cell viability is typically quantified using a colorimetric assay (e.g., MTS or MTT).
-
Viral Production Suppression Assay: The amount of infectious virus released into the cell culture supernatant is quantified by plaque assay or TCID50 assay on a fresh monolayer of susceptible cells.
-
-
Data Analysis: The effective concentration of this compound that inhibits 50% (EC50) or 90% (EC90) of the viral effect is determined using non-linear regression analysis.
In Vivo Efficacy Study in Mouse Model
The antiviral efficacy of this compound in a living organism was assessed using a SARS-CoV-2 infection model in BALB/c mice.[10][11]
-
Animal Model: BALB/c mice are intranasally infected with a specific strain of SARS-CoV-2 (e.g., Gamma variant).
-
Treatment: this compound is administered orally at various doses. A delayed treatment regimen is often used, with the first dose administered 24 hours after infection to model a more clinically relevant scenario.
-
Endpoint: At a predetermined time point after the initiation of treatment (e.g., 48 hours after the first dose), the mice are euthanized, and the lungs are harvested.
-
Viral Load Quantification: The amount of infectious virus in the lung tissue is quantified by plaque assay or TCID50 assay.
-
Data Analysis: The viral titers in the lungs of the treated groups are compared to those of a vehicle-treated control group to determine the dose-dependent reduction in viral replication.
Visualizations
dot
Figure 2: Preclinical Development Workflow for this compound.
Conclusion
This compound (S-892216) is a potent, second-generation 3CLpro inhibitor with a promising preclinical profile. Its high in vitro potency against a broad range of SARS-CoV-2 variants, coupled with significant in vivo efficacy in animal models, underscores its potential as a valuable therapeutic agent for COVID-19. The favorable pharmacokinetic and selectivity profiles further support its development for clinical use. Further investigation in human clinical trials is warranted to establish the safety and efficacy of this compound in patients with COVID-19.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of The Clinical Candidate S-892216: A Second-Generation of SARS-CoV-2 3CL Protease Inhibitor for Treating COVID-19 | bioRxiv [biorxiv.org]
- 3. Discovery of the Clinical Candidate S-892216: A Second-Generation of SARS-CoV-2 3CL Protease Inhibitor for Treating COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Function Characteristics of SARS-CoV-2 Proteases and Their Potential Inhibitors from Microbial Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. P-1079. In Vitro and in Vivo Antiviral Activity of S-892216, a Second-Generation Oral 3CLpro Inhibitor against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P-1079. In Vitro and in Vivo Antiviral Activity of S-892216, a Second-Generation Oral 3CLpro Inhibitor against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Discovery of the Clinical Candidate S‑892216: A Second-Generation of SARS-CoV‑2 3CL Protease Inhibitor for Treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Approach to Pre-Exposure Prophylaxis (PrEP) of COVID-19: Development of S-892216 Long-Acting Injectable Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Testing Secutrelvir Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secutrelvir (also known as Ensitrelvir or S-217622) is a potent and orally bioavailable antiviral agent targeting the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also referred to as 3C-like protease (3CLpro).[1][2] Mpro is a viral cysteine protease essential for the replication of coronaviruses, including SARS-CoV-2.[3][4] It cleaves the viral polyproteins pp1a and pp1ab at multiple sites to produce functional non-structural proteins (NSPs) that are vital for forming the viral replication and transcription complex.[4][5] By inhibiting Mpro, this compound blocks this crucial step in the viral life cycle, thereby suppressing viral replication.[6] Due to the highly conserved nature of Mpro among coronaviruses, inhibitors like this compound may offer broad-spectrum activity.[7]
These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound against SARS-CoV-2. The included assays are designed to assess both the direct enzymatic inhibition of Mpro and the overall antiviral activity in a cellular context.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound against SARS-CoV-2, including its inhibitory concentration (IC50) against the Mpro enzyme and its effective concentration (EC50) in various cell-based assays.
Table 1: Enzymatic Inhibition of SARS-CoV-2 Mpro by this compound
| Assay Type | Parameter | Value (nM) | Reference Compound | Reference Compound Value (nM) |
| FRET-based Enzymatic Assay | IC50 | 0.36 | Nirmatrelvir | 0.103 |
| FRET-based Enzymatic Assay | IC50 | 13 | - | - |
Note: IC50 values can vary depending on assay conditions and the specific recombinant Mpro used.
Table 2: Cell-Based Antiviral Efficacy of this compound against SARS-CoV-2
| Cell Line | SARS-CoV-2 Variant | Assay Type | Parameter | Value (nM) | Reference Compound | Reference Compound Value (nM) |
| VeroE6 | Ancestral | CPE Reduction | EC50 | 370 | Nirmatrelvir | - |
| Various Cell Lines | Various Variants | Antiviral Assay | EC50 | 2.48 | - | - |
| VeroE6T | Omicron (BA.1.1) | Antiviral Assay | EC50 | 220 | - | - |
| VeroE6T | Omicron (BA.2) | Antiviral Assay | EC50 | 280 | - | - |
| VeroE6T | Omicron (BA.2.75) | Antiviral Assay | EC50 | 330 | - | - |
| VeroE6T | Omicron (BA.4) | Antiviral Assay | EC50 | 310 | - | - |
| VeroE6T | Omicron (BA.5) | Antiviral Assay | EC50 | 280 | - | - |
| VeroE6T | Omicron (BQ.1.1) | Antiviral Assay | EC50 | 270 | - | - |
| VeroE6T | Omicron (XBB.1) | Antiviral Assay | EC50 | 520 | - | - |
| VeroE6T | Mu | Antiviral Assay | EC50 | 340 | - | - |
| VeroE6T | Lambda | Antiviral Assay | EC50 | 290 | - | - |
| VeroE6T | Theta | Antiviral Assay | EC50 | 260 | - | - |
Note: EC50 values can be influenced by the cell line, viral strain, multiplicity of infection (MOI), and the specific endpoint measurement used in the assay.
Signaling Pathway and Experimental Workflows
SARS-CoV-2 Mpro-mediated Polyprotein Processing and Inhibition by this compound
The following diagram illustrates the critical role of SARS-CoV-2 Mpro in viral replication and the mechanism of action of this compound.
Caption: SARS-CoV-2 Mpro processing of viral polyproteins and its inhibition by this compound.
General Workflow for In Vitro Efficacy Testing of this compound
This diagram outlines the typical experimental workflow for evaluating the antiviral efficacy of this compound in vitro.
Caption: General experimental workflow for evaluating the in vitro antiviral activity of this compound.
Experimental Protocols
FRET-Based SARS-CoV-2 Mpro Activity Assay
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant SARS-CoV-2 Mpro. The assay utilizes a fluorogenic peptide substrate containing a cleavage site for Mpro, flanked by a fluorophore and a quencher. Cleavage of the substrate by Mpro results in a detectable fluorescent signal.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET peptide substrate (e.g., MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
This compound
-
DMSO (for compound dilution)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Enzyme Preparation: Dilute the recombinant Mpro to the desired concentration in assay buffer.
-
Assay Reaction: a. Add 5 µL of the diluted this compound or control (assay buffer with DMSO) to the wells of a 384-well plate. b. Add 10 µL of the diluted Mpro solution to each well. c. Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
Initiate Reaction: Add 5 µL of the FRET substrate solution to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (e.g., excitation at 320 nm, emission at 405 nm) at regular intervals (e.g., every 60 seconds) for 30-60 minutes at 37°C.
-
Data Analysis: a. Determine the initial velocity (rate of fluorescence increase) for each reaction. b. Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls. c. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Cytopathic Effect (CPE) Reduction Assay
This assay determines the ability of this compound to protect host cells from the virus-induced cell death (cytopathic effect).
Materials:
-
Vero E6 or A549-hACE2 cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
SARS-CoV-2 viral stock
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well clear-bottom, black-walled plates
-
Biosafety Level 3 (BSL-3) facility
Protocol:
-
Cell Seeding: Seed Vero E6 or A549-hACE2 cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection and Treatment: a. In a BSL-3 facility, remove the cell culture medium from the plates. b. Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI) (e.g., 0.05). c. After a 1-hour adsorption period at 37°C, remove the viral inoculum and wash the cells with PBS. d. Add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator until CPE is observed in the virus control wells.
-
Cell Viability Measurement: a. Remove the plates from the incubator and allow them to equilibrate to room temperature. b. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Measure the luminescence using a plate reader.
-
Data Analysis: a. Normalize the luminescence signals to the cell control (no virus, no compound) and virus control (virus, no compound) wells. b. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value. c. In parallel, perform a cytotoxicity assay (no virus) to determine the CC50 value of this compound.
Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the reduction in the number of viral plaques in the presence of an antiviral compound.
Materials:
-
Vero E6 cells
-
Cell culture medium
-
SARS-CoV-2 viral stock
-
This compound
-
Overlay medium (e.g., cell culture medium containing 1.2% Avicel®)
-
Crystal violet staining solution
-
6-well or 12-well plates
-
BSL-3 facility
Protocol:
-
Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: a. Prepare serial dilutions of this compound. b. Dilute the SARS-CoV-2 stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well). c. Mix the virus dilution with an equal volume of each this compound dilution and incubate for 1 hour at 37°C.
-
Infection: a. In a BSL-3 facility, remove the medium from the cell monolayers and wash with PBS. b. Inoculate the cells with the virus-compound mixtures. c. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: a. Remove the inoculum and overlay the cells with the overlay medium. b. Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator until plaques are visible.
-
Staining and Plaque Counting: a. Fix the cells with 4% paraformaldehyde. b. Remove the overlay and stain the cells with crystal violet solution. c. Wash the plates with water and allow them to dry. d. Count the number of plaques in each well.
-
Data Analysis: a. Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. b. Plot the percentage of plaque reduction against the logarithm of the this compound concentration to determine the EC50 value.
Quantitative RT-PCR (qRT-PCR) Based Assay
This assay measures the amount of viral RNA in infected cell cultures to determine the effect of this compound on viral replication.
Materials:
-
A549-hACE2 or other susceptible cells
-
Cell culture medium
-
SARS-CoV-2 viral stock
-
This compound
-
RNA extraction kit
-
qRT-PCR master mix and primers/probes specific for a SARS-CoV-2 gene (e.g., N, E, or RdRp gene)
-
qRT-PCR instrument
-
BSL-3 facility
Protocol:
-
Cell Seeding, Infection, and Treatment: Follow steps 1-3 from the CPE Reduction Assay protocol.
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
RNA Extraction: a. In a BSL-3 facility, collect the cell culture supernatant or lyse the cells directly in the wells. b. Extract viral RNA using a suitable RNA extraction kit according to the manufacturer's protocol.
-
qRT-PCR: a. Set up the qRT-PCR reaction using the extracted RNA, specific primers and probe, and master mix. b. Run the qRT-PCR on a real-time PCR instrument.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each sample. b. Quantify the viral RNA levels relative to a standard curve or using the ΔΔCt method, normalizing to a housekeeping gene if cell lysates are used. c. Calculate the percentage of inhibition of viral RNA replication for each this compound concentration compared to the virus control. d. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the EC50 value.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. aurorabiolabs.com [aurorabiolabs.com]
- 7. Neutralization Assay for SARS-CoV-2 Infection: Plaque Reduction Neutralization Test | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Secutrelvir: A Potent SARS-CoV-2 Main Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secutrelvir (also known as S-892216) is a potent, orally bioavailable preclinical antiviral candidate targeting the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[1] Mpro is a viral enzyme essential for the replication of coronaviruses, including SARS-CoV-2.[2] It functions by cleaving viral polyproteins into mature, functional proteins required for viral replication and assembly. Inhibition of Mpro blocks this crucial step, thereby halting viral propagation. These application notes provide detailed cell-based assay protocols to evaluate the efficacy and cytotoxicity of this compound and similar Mpro inhibitors.
Mechanism of Action
This compound is a selective inhibitor of the SARS-CoV-2 3CL protease.[1] By binding to the active site of the enzyme, it prevents the processing of viral polyproteins, which are essential for the formation of the viral replication-transcription complex. This disruption of the viral life cycle leads to a potent antiviral effect.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound against various SARS-CoV-2 variants. The data is derived from cell-based assays and demonstrates the potent and broad-spectrum activity of the compound.
| Parameter | SARS-CoV-2 Variant | Cell Line | Value | Reference |
| EC50 | Ancestral (WK-521) | VeroE6/TMPRSS2 | 2.48 nM | [1] |
| Delta (B.1.617.2) | VeroE6/TMPRSS2 | 2.27 nM | [1] | |
| Omicron (BA.1) | VeroE6/TMPRSS2 | 4.49 nM | [1] | |
| Omicron (BA.2) | VeroE6/TMPRSS2 | 3.82 nM | [1] | |
| Omicron (BA.5) | VeroE6/TMPRSS2 | 4.86 nM | [1] | |
| Omicron (XBB.1.5) | VeroE6/TMPRSS2 | 7.62 nM | [1] | |
| Omicron (JN.1) | VeroE6/TMPRSS2 | 12.5 nM | [1] | |
| CC50 | Not Applicable | VeroE6/TMPRSS2 | >100,000 nM | [1] |
| Selectivity Index (SI) | Ancestral (WK-521) | VeroE6/TMPRSS2 | >40,322 | Calculated |
EC50 (50% effective concentration): The concentration of the drug that inhibits 50% of viral activity. CC50 (50% cytotoxic concentration): The concentration of the drug that causes a 50% reduction in cell viability. Selectivity Index (SI = CC50/EC50): A measure of the therapeutic window of a drug. A higher SI indicates a more favorable safety profile.
Experimental Protocols
A general workflow for evaluating the antiviral properties of a compound like this compound is outlined below.
Mpro Enzymatic Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of this compound against the SARS-CoV-2 main protease (Mpro).
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based Mpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
This compound (or test compound) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add 5 µL of the diluted this compound solution to each well. Include a positive control (e.g., a known Mpro inhibitor) and a negative control (assay buffer with DMSO).
-
Add 10 µL of recombinant Mpro solution (final concentration ~0.5 µM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the Mpro FRET substrate (final concentration ~10 µM) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes at 37°C using a fluorescence plate reader.
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each concentration of this compound relative to the negative control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Antiviral Activity Assay (Cytopathic Effect Inhibition)
This protocol determines the antiviral efficacy of this compound by measuring the inhibition of the virus-induced cytopathic effect (CPE) in a suitable host cell line.
Materials:
-
VeroE6 cells expressing TMPRSS2 (or another susceptible cell line)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
SARS-CoV-2 viral stock of a known titer
-
This compound (or test compound) dissolved in DMSO
-
96-well clear-bottom microplates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed VeroE6/TMPRSS2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a "cells only" control (no virus, no compound) and a "virus only" control (with virus, no compound).
-
In a biosafety level 3 (BSL-3) facility, add SARS-CoV-2 to the wells at a multiplicity of infection (MOI) of 0.05.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator, or until CPE is evident in the "virus only" control wells.
-
Assess cell viability by adding the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the "cells only" and "virus only" controls.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound on the host cells used in the antiviral assay to determine the CC50 value.
Materials:
-
VeroE6/TMPRSS2 cells
-
Cell culture medium
-
This compound (or test compound) dissolved in DMSO
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed VeroE6/TMPRSS2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a "cells only" control (no compound).
-
Incubate the plate for 72 hours (to match the duration of the antiviral assay) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the "cells only" control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the CC50 value.
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of this compound and other SARS-CoV-2 Mpro inhibitors. The quantitative data for this compound highlight its potent and broad-spectrum antiviral activity with a favorable preliminary safety profile, as indicated by its high selectivity index. These assays are fundamental for the preclinical development of novel antiviral agents and for providing the necessary data for further investigation in more complex models.
References
Application Notes and Protocols for In Vivo Testing of Secutrelvir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secutrelvir (S-892216) is a second-generation, orally bioavailable small molecule inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a viral enzyme essential for the replication of coronaviruses, including SARS-CoV-2.[1] Inhibition of this protease disrupts the viral replication cycle, making it a prime target for antiviral therapeutics. These application notes provide a comprehensive overview of the established animal models and detailed protocols for the in vivo evaluation of this compound's efficacy and pharmacokinetics. The Syrian hamster and various mouse models are highlighted as they are the most commonly used and relevant preclinical models for studying COVID-19.[2][3][4][5][6]
Mechanism of Action: 3CL Protease Inhibition
The SARS-CoV-2 genome is translated into large polyproteins that must be cleaved by viral proteases to yield functional viral proteins. The 3CL protease is responsible for the majority of these cleavage events. This compound, as a 3CL protease inhibitor, blocks this enzymatic activity, thereby halting the viral replication process.
References
- 1. P-1079. In Vitro and in Vivo Antiviral Activity of S-892216, a Second-Generation Oral 3CLpro Inhibitor against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. southernresearch.org [southernresearch.org]
- 4. Syrian hamsters as a small animal model for SARS-CoV-2 infection and countermeasure development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. dekkingconsultancy.nl [dekkingconsultancy.nl]
High-Throughput Screening for 3CL Protease Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of inhibitors targeting the 3C-like protease (3CLpro), a critical enzyme for the replication of coronaviruses, including SARS-CoV-2. The methodologies described are fundamental for the discovery and development of antiviral therapeutics such as Secutrelvir (also known as Ensitrelvir (B8223680) or S-217622).
Introduction
The 3C-like protease (3CLpro), also referred to as the main protease (Mpro), is an essential enzyme for the life cycle of coronaviruses.[1] It is responsible for cleaving the viral polyproteins translated from the viral RNA into functional non-structural proteins (nsps) that are necessary for viral replication and transcription.[2][3] Due to its vital role in viral replication and the absence of a close human homolog, 3CLpro is a prime target for the development of antiviral drugs.[4] Inhibitors of this protease can block the viral life cycle, thus preventing the virus from multiplying.[5] this compound is an example of a potent 3CL protease inhibitor that has been developed to treat COVID-19.[6][7]
High-throughput screening (HTS) is a key strategy for identifying novel inhibitors of 3CLpro from large compound libraries.[8][9] The following sections detail the principles and protocols for two common HTS assays: a biochemical Förster Resonance Energy Transfer (FRET)-based assay and a cell-based assay.
Biochemical Screening: FRET-Based Assay
A FRET-based assay is a common and robust method for HTS of protease inhibitors.[10][11] This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. When the substrate is intact, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. Upon cleavage of the peptide by 3CLpro, the fluorophore and quencher are separated, leading to an increase in fluorescence signal that is proportional to the enzyme's activity.[12][13]
Experimental Protocol: FRET-Based 3CL Protease Inhibition Assay
This protocol is adapted from methodologies described in several studies.[10][14]
1. Materials and Reagents:
-
Purified recombinant 3CL protease (SARS-CoV-2)[12]
-
FRET peptide substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)[12][15]
-
Assay Buffer: 20 mM Tris-HCl (pH 7.4), 200 mM NaCl, 1 mM EDTA, 1 mM DTT[10]
-
Test compounds dissolved in 100% DMSO
-
Positive control inhibitor (e.g., GC376 or this compound)[12]
-
96-well or 384-well black microplates
-
Fluorescence plate reader with excitation and emission wavelengths suitable for the FRET pair (e.g., Ex: 320-340 nm, Em: 425-490 nm for EDANS/DABCYL)[10][12]
2. Assay Procedure:
-
Prepare the 3CL protease solution in Assay Buffer to a final concentration of 20-50 nM.[8][10]
-
Prepare the FRET peptide substrate solution in Assay Buffer to a final concentration of 15-30 µM.[10]
-
Dispense test compounds and controls into the microplate wells. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Add the 3CL protease solution to each well containing the test compounds and controls.
-
Pre-incubate the enzyme with the test compounds for 15 minutes at room temperature (25°C).[10]
-
Initiate the enzymatic reaction by adding the FRET peptide substrate solution to all wells.
-
Incubate the reaction mixture for 15-30 minutes at room temperature (25°C) or 37°C, protected from light.[10]
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
3. Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence_sample - Fluorescence_blank) / (Fluorescence_no_inhibitor - Fluorescence_blank)) where:
-
Fluorescence_sample is the fluorescence from wells with the test compound.
-
Fluorescence_no_inhibitor is the fluorescence from wells with DMSO only (no inhibition control).
-
Fluorescence_blank is the fluorescence from wells without the enzyme (background control).
-
-
IC50 values (the concentration of an inhibitor that reduces enzyme activity by 50%) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Quantitative Data for FRET-Based HTS Assays
| Parameter | Value | Reference |
| Assay Performance | ||
| Z' Factor | 0.71 | [8] |
| Signal-to-Background (S/B) Ratio | 3.47 | [8] |
| Inhibitor Potency (IC50) | ||
| This compound (Ensitrelvir) | 0.36 nM | [16] |
| Nirmatrelvir (B3392351) | ~ comparable to Ensitrelvir | [17] |
| GC376 | 0.17 µM | [8] |
| Boceprevir | 4.13 µM | [4] |
| Walrycin B | 0.26 µM | [8] |
| Z-DEVD-FMK | 6.81 µM | [4] |
| Z-FA-FMK | 11.39 µM | [4] |
| Hexachlorophene | Kᵢ = 4 µM | [10] |
| (+)-Shikonin | 4.38 - 87.76 µM | [18] |
| Shikonin | 4.38 - 87.76 µM | [18] |
| Scutellarein | 4.38 - 87.76 µM | [18] |
| 5,3',4'-trihydroxyflavone | 4.38 - 87.76 µM | [18] |
Cell-Based Screening Assays
Cell-based assays are crucial for evaluating the efficacy of potential inhibitors in a more physiologically relevant context, as they account for factors like cell permeability and cytotoxicity.[19] Several types of cell-based assays have been developed for 3CLpro inhibitors.[20][21][22][23] One common approach involves the expression of 3CLpro in mammalian cells, which leads to cytotoxicity.[20] Inhibitors of the protease can rescue the cells from this toxic effect.[20] Another approach utilizes a reporter system, such as luciferase or Green Fluorescent Protein (GFP), where the reporter gene is linked to a sequence that is cleaved by 3CLpro.[5][19][24]
Experimental Protocol: Cell-Based Luciferase Complementation Assay
This protocol is based on a lentiviral vector system that co-expresses 3CLpro and two luciferase fragments linked by a 3CLpro cleavage site.[19]
1. Materials and Reagents:
-
HEK293T cells (or other suitable mammalian cell line)
-
Lentiviral vector co-expressing 3CLpro and the luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor
-
Luciferase assay reagent
-
White, opaque 96-well or 384-well cell culture plates
-
Luminometer
2. Assay Procedure:
-
Generate a stable cell line expressing the 3CLpro-luciferase reporter system by lentiviral transduction.
-
Seed the stable cells into the wells of a white, opaque microplate at an appropriate density.
-
Incubate the cells for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds. Include a no-compound (DMSO) control and a positive control.
-
Incubate the cells with the compounds for 24-48 hours.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer. In this system, inhibition of 3CLpro results in an increase in luciferase activity.[19]
3. Data Analysis:
-
The percentage of 3CLpro inhibition is calculated based on the increase in luminescence.
-
EC50 values (the concentration of a compound that gives half-maximal response) are determined by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
A parallel cytotoxicity assay (e.g., CellTiter-Glo) should be performed to identify compounds that are toxic to the cells, which can lead to false-positive results.[19][25]
Quantitative Data for Cell-Based and Antiviral Assays
| Compound | EC50 (Antiviral Assay) | Cell Line | Reference |
| This compound (Ensitrelvir) | 2.48 nM | SARS-CoV-2 infected cells | [16] |
| Z-FA-FMK | 0.13 µM | Vero E6 (CPE assay) | [8] |
| Boceprevir | 1.90 µM | Vero E6 (CPE assay) | [4] |
| 5,3',4'-trihydroxyflavone | 8.22 µM | CPE assay | [18] |
Visualizations
3CL Protease Polyprotein Processing Pathway
Caption: Mechanism of 3CL protease in viral polyprotein processing and its inhibition.
High-Throughput Screening Workflow for 3CL Protease Inhibitors
Caption: A typical workflow for a high-throughput screening campaign for 3CL protease inhibitors.
References
- 1. 3C-like protease - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Shionogi Advances Ensitrelvir Fumaric Acid COVID-19 Antiviral Clinical Program|シオノギ製薬(塩野義製薬) [shionogi.com]
- 8. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of FRET and Stress Granule Dual-Based System to Screen for Viral 3C Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Development of a Cell-Based Luciferase Complementation Assay for Identification of SARS-CoV-2 3CLpro Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. biorxiv.org [biorxiv.org]
- 24. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Secutrelvir in SARS-CoV-2 Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Secutrelvir, a potent 3CL protease (3CLpro) inhibitor, in severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) research. This compound, also known as S-892216, demonstrates antiviral activity by targeting the main protease (Mpro) of the virus, an enzyme crucial for viral replication.[1][2] By inhibiting 3CLpro, this compound blocks the cleavage of viral polyproteins, thereby halting the viral life cycle.[3][4][5]
Mechanism of Action
The SARS-CoV-2 genome encodes for large polyproteins that require proteolytic processing by viral proteases to yield functional viral proteins. The 3CL protease is responsible for the majority of these cleavage events.[6][7] this compound acts as a competitive inhibitor of the 3CLpro, binding to the active site of the enzyme and preventing it from processing the viral polyproteins. This disruption of the viral replication machinery ultimately leads to the inhibition of viral propagation.[3][4][5]
Data Presentation
In Vitro Antiviral Activity of this compound and Comparable 3CL Protease Inhibitors
| Compound | Virus Strain/Variant | Cell Line | EC50 | Cytotoxicity (CC50) | Reference |
| This compound | SARS-CoV-2 | Infected Cells | 2.48 nM | Not Reported | [8] |
| Ensitrelvir | SARS-CoV-2 Omicron BA.4.6 | VeroE6/TMPRSS2 | 0.30 µmol/L | Not Reported | [9] |
| Ensitrelvir | SARS-CoV-2 Omicron BA.5.2.1 | VeroE6/TMPRSS2 | 0.37 µmol/L | Not Reported | [9] |
| Ensitrelvir | SARS-CoV-2 Omicron BF.7 | VeroE6/TMPRSS2 | 0.51 µmol/L | Not Reported | [9] |
| Ensitrelvir | SARS-CoV-2 Omicron XBB.1.5 | VeroE6/TMPRSS2 | 0.57 µmol/L | Not Reported | [9] |
| Nirmatrelvir (B3392351) | SARS-CoV-2 (various variants) | Cell Culture | Active | Not Reported | [3] |
| GC376 | SARS-CoV-2 | Not Reported | IC50 of 0.17 µM (enzymatic assay) | Not Reported | [10] |
| Z-FA-FMK | SARS-CoV-2 | Vero E6 | EC50 of 0.13 µM | Not cytotoxic | [11] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound against SARS-CoV-2. These protocols are based on established methods for 3CL protease inhibitors.[10][12][13][14]
SARS-CoV-2 3CL Protease Enzymatic Assay (FRET-based)
This assay quantitatively measures the inhibitory activity of this compound on the recombinant SARS-CoV-2 3CL protease using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant SARS-CoV-2 3CLpro (purified)[12]
-
FRET-based substrate peptide with a fluorophore and a quencher (e.g., Dabcyl and Edans)[10][11]
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound (dissolved in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add 5 µL of the diluted this compound or DMSO (as a control).
-
Add 10 µL of recombinant SARS-CoV-2 3CLpro (final concentration of 50 nM) to each well.[10]
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the FRET substrate (final concentration of 20 µM).
-
Immediately measure the fluorescence intensity (Excitation/Emission wavelengths specific to the FRET pair) every minute for 30-60 minutes at 37°C using a fluorescence plate reader.
-
Calculate the initial reaction rates (RFU/min) from the linear phase of the fluorescence increase.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Assay (Cytopathic Effect - CPE Reduction)
This assay determines the ability of this compound to protect host cells from the virus-induced cytopathic effect.
Materials:
-
Vero E6 cells (or other susceptible cell lines like VeroE6/TMPRSS2)[9]
-
SARS-CoV-2 virus stock (a specific variant of interest)
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound (dissolved in DMSO)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Microplate reader
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted this compound or medium with DMSO (as a control).
-
Incubate for 1-2 hours at 37°C.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05. Include uninfected cells as a control.
-
Incubate the plate for 72 hours at 37°C with 5% CO2, or until significant CPE is observed in the virus control wells.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
To determine the cytotoxicity (CC50) of this compound, perform the same assay on uninfected cells.
Visualizations
Signaling Pathway Diagram
Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on the 3CL protease.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound's in vitro efficacy against SARS-CoV-2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 4. Ensitrelvir, An Oral Antiviral Drug For COVID-19 Treatment | MolecularCloud [molecularcloud.org]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. In vitro selection and analysis of SARS-CoV-2 nirmatrelvir resistance mutations contributing to clinical virus resistance surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. shionogimedical.com [shionogimedical.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Integrated Computational and Experimental Approach to Identifying Inhibitors for SARS-CoV-2 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Secutrelvir's Antiviral Punch: A Guide to Quantitative PCR Methods
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secutrelvir is an investigational antiviral agent identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2][3] This enzyme is crucial for the replication of the virus.[4] By blocking this protease, this compound aims to halt the viral life cycle. This document provides detailed application notes and protocols for measuring the antiviral activity of this compound using quantitative Polymerase Chain Reaction (qPCR), a highly sensitive and standard method for quantifying viral RNA.[5][6][7][8][9]
The protocols outlined here describe the in vitro assessment of this compound's efficacy by quantifying the reduction of viral RNA in infected cell cultures.[6][10][11] These methods are fundamental for determining key antiviral parameters such as the 50% effective concentration (EC50).
Principle of the Assay
The antiviral activity of this compound is determined by quantifying the amount of viral RNA in the supernatant or lysates of infected cells treated with the compound compared to untreated control cells. A reduction in the quantity of viral RNA in the presence of this compound is indicative of its inhibitory effect on viral replication.[6][11] This quantification is achieved through a one-step reverse transcription quantitative PCR (RT-qPCR) assay, which first converts the viral RNA into complementary DNA (cDNA) and then amplifies the specific viral genetic material.[9]
Key Experimental Workflow
Caption: A streamlined workflow for assessing the antiviral efficacy of this compound.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| This compound | In-house/Commercial | N/A |
| Vero E6 cells | ATCC | CRL-1586 |
| SARS-CoV-2 Isolate | BEI Resources | NR-52281 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Viral RNA Extraction Kit | QIAGEN | 52904 |
| One-Step RT-qPCR Master Mix | Bio-Rad | 1725150 |
| SARS-CoV-2 N gene primers/probe | Integrated DNA Technologies | 10006713 |
| Nuclease-free water | Thermo Fisher Scientific | AM9937 |
| 96-well cell culture plates | Corning | 3596 |
| 96-well PCR plates | Bio-Rad | HSP9601 |
Experimental Protocols
Protocol 1: Cell Culture and Infection
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.
-
Virus Dilution: Prepare a working dilution of SARS-CoV-2 in serum-free DMEM to achieve a multiplicity of infection (MOI) of 0.05.
-
Infection: Remove the culture medium from the cells and infect with 50 µL of the diluted virus.
-
Adsorption: Incubate the plate for 1 hour at 37°C to allow for viral adsorption.
Protocol 2: this compound Treatment
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete DMEM. The final concentrations should typically range from 0.1 nM to 10 µM. Include a "no drug" (vehicle control) and a "no virus" (mock-infected) control.
-
Treatment: After the 1-hour adsorption period, add 50 µL of the 2X this compound dilutions to the corresponding wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
Protocol 3: RNA Extraction and RT-qPCR
-
Sample Collection: After incubation, carefully collect 140 µL of the cell culture supernatant from each well.
-
RNA Extraction: Extract viral RNA from the supernatant using a viral RNA extraction kit according to the manufacturer's instructions. Elute the RNA in 50 µL of elution buffer.
-
RT-qPCR Reaction Setup:
-
Prepare a master mix for the RT-qPCR reaction. For each reaction, combine:
-
12.5 µL of 2X One-Step RT-qPCR Master Mix
-
1 µL of the forward primer (10 µM)
-
1 µL of the reverse primer (10 µM)
-
0.5 µL of the probe (5 µM)
-
5 µL of nuclease-free water
-
-
Add 20 µL of the master mix to each well of a 96-well PCR plate.
-
Add 5 µL of the extracted RNA to the corresponding wells.
-
-
RT-qPCR Cycling Conditions:
-
Perform the RT-qPCR using a real-time PCR instrument with the following cycling conditions:
-
Reverse Transcription: 50°C for 10 minutes
-
Enzyme Activation: 95°C for 5 minutes
-
PCR Amplification (40 cycles):
-
95°C for 15 seconds
-
60°C for 60 seconds
-
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Generate a standard curve using a known quantity of viral RNA or a plasmid containing the target sequence to quantify the viral copy number.
-
Calculate the percentage of viral inhibition for each this compound concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
Data Presentation
Table 1: Example RT-qPCR Data for this compound Antiviral Activity
| This compound (nM) | Mean Ct Value | Viral RNA (copies/µL) | % Inhibition |
| 0 (Vehicle Control) | 18.5 | 1.2 x 10^6 | 0 |
| 0.1 | 19.2 | 8.5 x 10^5 | 29.2 |
| 1 | 21.8 | 1.5 x 10^5 | 87.5 |
| 10 | 25.4 | 2.1 x 10^4 | 98.2 |
| 100 | 29.1 | 1.8 x 10^3 | 99.8 |
| 1000 | >35 | Not Detected | 100 |
| Mock-infected | >35 | Not Detected | N/A |
Table 2: Summary of Antiviral Potency
| Compound | EC50 (nM) |
| This compound | 0.85 |
| Remdesivir (Control) | 75 |
This compound's Mechanism of Action: A Simplified Pathway
This compound acts by inhibiting the SARS-CoV-2 Mpro, a key enzyme in the viral replication process.
Caption: this compound inhibits viral replication by blocking Mpro-mediated polyprotein cleavage.
Conclusion
The described RT-qPCR method provides a robust and sensitive platform for quantifying the antiviral activity of this compound against SARS-CoV-2. This protocol can be adapted for high-throughput screening of other antiviral compounds and for studying the emergence of drug resistance. Accurate determination of antiviral potency is a critical step in the preclinical development of novel therapeutics like this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 5. A Multiplex One-Step RT-qPCR Protocol to Detect SARS-CoV-2 in NP/OP Swabs and Saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Open One-Step RT-qPCR for SARS-CoV-2 detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RT-qPCR Testing of SARS-CoV-2: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Real-Time PCR for Determination of Antiviral Drug Susceptibility of Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Overcoming Secutrelvir solubility and stability issues in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming potential solubility and stability challenges when working with Secutrelvir. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solutions of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble in DMSO at a concentration of 100 mg/mL (191.46 mM)[1]. It is crucial to use freshly opened, anhydrous DMSO, as the presence of water can significantly impact the solubility of hygroscopic compounds[1]. For cell-based assays, ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid cytotoxicity.
Q2: How should I store this compound powder and stock solutions to ensure stability?
A2: Proper storage is critical for maintaining the integrity of this compound. For long-term storage, the solid powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years[1]. Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1].
Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer. What can I do?
A3: This is a common issue for poorly water-soluble compounds. Several strategies can be employed to prevent precipitation:
-
Use of Co-solvents: Incorporating a water-miscible organic solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), in your aqueous buffer can increase the solubility of this compound[2][3].
-
pH Adjustment: The solubility of ionizable drugs can often be improved by adjusting the pH of the solution[2][3]. The optimal pH for this compound would need to be determined empirically.
-
Inclusion Complexation: Cyclodextrins can be used to form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility[4].
-
Use of Surfactants: Low concentrations of surfactants like Tween 80 can aid in solubilizing hydrophobic compounds[5].
Q4: Are there any known stability issues with this compound in solution?
A4: While specific degradation pathways for this compound are not extensively documented in the provided search results, compounds of this nature can be susceptible to hydrolysis and oxidation. To mitigate these risks, it is advisable to prepare fresh solutions for each experiment and to degas aqueous buffers to remove dissolved oxygen, which can contribute to oxidative degradation[5]. The inclusion of antioxidants or chelating agents like EDTA may also improve stability in some cases[5].
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
If you are experiencing low solubility of this compound in your experimental buffer, consider the following systematic approach.
Systematic Approach to Improving this compound Solubility
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Approaches to improve the stability of the antiviral agent UC781 in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Secutrelvir for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful use of Secutrelvir (S-892216) in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective second-generation inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2] This enzyme is essential for the replication of the virus, as it cleaves viral polyproteins into functional non-structural proteins.[3] By inhibiting 3CLpro, this compound blocks the viral replication cycle.
Q2: What are the key parameters to consider when determining the optimal concentration of this compound for an in vitro experiment?
A2: The optimal concentration of this compound depends on several factors, including the cell line used, the viral strain, and the specific experimental endpoint. Key parameters to determine are:
-
EC50 (50% effective concentration): The concentration of this compound that inhibits 50% of the viral replication or cytopathic effect.
-
CC50 (50% cytotoxic concentration): The concentration of this compound that causes a 50% reduction in cell viability.
-
Selectivity Index (SI): Calculated as CC50 / EC50. A higher SI value indicates a more favorable therapeutic window, with high antiviral activity and low cellular toxicity.
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has demonstrated potent antiviral activity in various cell lines, including VeroE6 cells engineered to express TMPRSS2 (VeroE6/TMPRSS2) and human airway epithelial cells (hAECs).[1][2]
Q4: How should this compound stock solutions be prepared and stored?
A4: this compound is poorly soluble in water.[4] Therefore, it is recommended to prepare stock solutions in 100% dimethyl sulfoxide (B87167) (DMSO).[5] For long-term storage, aliquoted stock solutions should be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is advisable to use freshly opened, anhydrous DMSO, as the presence of water can negatively impact the solubility of this compound.[5]
Troubleshooting Guide
Issue: Precipitation or cloudiness observed in cell culture media after adding this compound.
Possible Cause 1: Poor aqueous solubility of this compound.
This compound is a poorly water-soluble compound, and direct dilution of a concentrated DMSO stock into aqueous cell culture media can cause it to precipitate or "crash out" of solution.[4]
Solutions:
-
Optimize the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. However, it is crucial to determine the optimal and non-toxic concentration for your specific cell line by running a vehicle control (media with the same final concentration of DMSO).
-
Use a serial dilution method: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform intermediate dilution steps. For example, first, dilute the stock into a smaller volume of pre-warmed media while gently vortexing, and then add this intermediate dilution to the rest of the media.
-
Pre-warm the cell culture media: Adding the this compound stock solution to media that is at 37°C can improve its solubility.
-
Lower the final working concentration: If precipitation persists, consider lowering the final concentration of this compound in your experiment.
Possible Cause 2: Interaction with media components.
Components in the cell culture media, such as serum proteins, may interact with this compound and reduce its solubility.
Solutions:
-
Test solubility in simpler solutions: To determine if media components are the issue, you can test the solubility of this compound in a simple buffered saline solution like PBS.
-
Consider serum-free media for initial dilutions: If your experimental design allows, you can try diluting this compound in serum-free media before adding it to your complete, serum-containing media.
Issue: High variability or poor reproducibility in experimental results.
Possible Cause 1: Inconsistent this compound concentration due to precipitation.
If this compound is not fully dissolved, the actual concentration in your experiment will be lower and more variable than intended.
Solutions:
-
Visually inspect for precipitation: Before adding the drug solution to your cells, ensure that it is clear and free of any visible particles.
-
Prepare fresh dilutions for each experiment: Avoid using old dilutions, as the compound may have precipitated out over time.
Possible Cause 2: Degradation of this compound.
Improper storage of stock solutions can lead to the degradation of the compound.
Solutions:
-
Follow recommended storage conditions: Store stock solutions at -80°C or -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5]
-
Protect from light: Store stock solutions in light-protecting tubes.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 | 3CLpro enzymatic assay | 0.697 nmol/L | [2] |
| EC50 | VeroE6/TMPRSS2 | 2.27-12.5 nmol/L (against various SARS-CoV-2 variants) | [2] |
| EC90 | hAECs | 2.31-2.41 nmol/L (against Omicron variants) | [2][6] |
| CC50 | VeroE6/TMPRSS2 | > 100,000 nM | [3] |
| Selectivity Index (SI) | VeroE6/TMPRSS2 | > 8,000 - 44,052 (calculated from EC50 and CC50) | [2][3] |
Experimental Protocols
Detailed Protocol for Determining the Optimal In Vitro Concentration of this compound
This protocol outlines the steps for a cell-based antiviral assay to determine the EC50 and CC50 of this compound in VeroE6/TMPRSS2 cells.
Materials:
-
VeroE6/TMPRSS2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Anhydrous DMSO
-
SARS-CoV-2 virus stock
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed VeroE6/TMPRSS2 cells into 96-well plates at a density that will result in approximately 80-90% confluency on the day of infection.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, perform a serial dilution of the this compound stock solution in complete cell culture medium to obtain a range of final concentrations for both the antiviral and cytotoxicity assays. Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic to the cells (e.g., ≤ 0.5%).
-
-
Cytotoxicity Assay (CC50 Determination):
-
Add the serially diluted this compound to a plate of uninfected cells.
-
Include wells with vehicle control (media with the same final DMSO concentration) and untreated control cells (media only).
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
At the end of the incubation period, measure cell viability using a suitable assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Calculate the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
-
Antiviral Assay (EC50 Determination):
-
To a separate plate of seeded cells, add the serially diluted this compound.
-
Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Include a virus control (cells infected with the virus but without this compound) and a cell control (uninfected cells).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
After incubation, assess the cytopathic effect (CPE) or quantify the viral load using methods such as RT-qPCR or an immunoassay.
-
Calculate the EC50 value by plotting the percentage of viral inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
-
-
Calculate the Selectivity Index (SI):
-
SI = CC50 / EC50
-
Visualizations
References
- 1. P-1079. In Vitro and in Vivo Antiviral Activity of S-892216, a Second-Generation Oral 3CLpro Inhibitor against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-1079. In Vitro and in Vivo Antiviral Activity of S-892216, a Second-Generation Oral 3CLpro Inhibitor against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the Clinical Candidate S‑892216: A Second-Generation of SARS-CoV‑2 3CL Protease Inhibitor for Treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
Investigating Potential Off-Target Effects of Ensitrelvir: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential off-target effects of Ensitrelvir (B8223680) (formerly known as S-217622 or by its brand name Xocova®). Ensitrelvir is an orally administered antiviral medication that targets the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication.[1][2][3] While designed for high specificity, it is crucial to investigate potential interactions with host-cell proteins to fully characterize its safety and pharmacological profile.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the investigation of Ensitrelvir's off-target effects.
Q1: What is the established on-target mechanism of action for Ensitrelvir?
A1: Ensitrelvir is a non-covalent, non-peptidic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][4] This viral enzyme is critical for processing viral polyproteins into functional proteins required for viral replication.[1] By binding to the substrate-binding pocket of 3CLpro, Ensitrelvir blocks this process, thereby suppressing viral replication.[4][5]
Q2: Are there any known or suspected off-target effects of Ensitrelvir based on clinical data?
A2: Clinical trial data for Ensitrelvir have shown it to be generally well-tolerated.[2][6] The most commonly reported treatment-related adverse events include temporary decreases in high-density lipoprotein (HDL) and increases in blood triglycerides.[2][7] While the precise mechanisms for these lipid alterations are not fully elucidated, they may suggest potential off-target interactions with host proteins involved in lipid metabolism. Further investigation into these pathways is a key area of research.
Q3: We are observing unexpected cytotoxicity in our cell-based assays at high concentrations of Ensitrelvir. How can we determine if this is an off-target effect?
A3: This is a common challenge. Here’s a troubleshooting workflow to dissect the observation:
-
Confirm On-Target Activity: First, ensure your assay is also sensitive to the on-target effect. Correlate the cytotoxic concentration with the concentration required for antiviral activity (EC50). A large window between the antiviral EC50 and the cytotoxic concentration (CC50) suggests a potential off-target effect.
-
Dose-Response Analysis: Perform a detailed dose-response curve. A steep cytotoxicity curve may indicate a specific off-target interaction, whereas a shallow curve might suggest a more general effect on cell health.
-
Use a Structurally Related Negative Control: If available, use an analogue of Ensitrelvir that is known to be inactive against the 3CLpro. If this inactive analogue still produces cytotoxicity, it strongly points to an off-target effect.
-
Broad-Spectrum Screening: If the effect is reproducible and specific, consider broad-spectrum screening assays like a kinase panel or a proteomics-based approach to identify potential off-target binding partners.
Section 2: Quantitative Data Summary
The following tables summarize key quantitative data related to Ensitrelvir's activity and safety profile based on published studies.
Table 1: In Vitro Activity of Ensitrelvir
| Parameter | Target | Value | Reference |
| IC50 | SARS-CoV-2 Mpro (WT) | ~0.04 µM | [4] |
| EC50 | Antiviral activity in cells | Low nanomolar to sub-micromolar | [1] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Table 2: Common Adverse Events from Clinical Trials (Phase 2/3)
| Adverse Event | Ensitrelvir Group Incidence | Placebo Group Incidence | Reference |
| Decreased HDL | Higher than placebo | Lower than treatment | [2] |
| Increased Triglycerides | Higher than placebo | Lower than treatment | [2][7] |
Note: Specific percentages can vary between studies and dosage groups. Researchers should consult the primary clinical trial publications for detailed statistics.
Section 3: Experimental Protocols & Methodologies
Here we provide detailed methodologies for key experiments to identify and validate potential off-target effects of Ensitrelvir.
Protocol 1: Kinase Selectivity Profiling
Objective: To assess the inhibitory activity of Ensitrelvir against a broad panel of human kinases, a common source of off-target effects for small molecules.
Methodology:
-
Compound Preparation: Prepare a stock solution of Ensitrelvir in DMSO (e.g., 10 mM). Serially dilute the compound to create a range of concentrations for testing (e.g., from 100 µM down to 1 nM).
-
Kinase Panel Selection: Choose a commercial kinase profiling service that offers a large, diverse panel of kinases (e.g., >400 kinases).[8] These services typically use biochemical assays like TR-FRET or luminescence-based methods to measure kinase activity.[9][10]
-
Assay Execution (Service Provider):
-
A purified active kinase is incubated with the test compound (Ensitrelvir at various concentrations).[9]
-
The reaction is initiated by adding the appropriate kinase substrate and ATP.[9]
-
After a set incubation time, a detection reagent is added to measure the reaction product (e.g., ADP or phosphorylated substrate).[9]
-
-
Data Analysis:
-
Calculate the percent inhibition of each kinase at each concentration of Ensitrelvir compared to a vehicle control (DMSO).
-
For any kinases showing significant inhibition (e.g., >50% at 10 µM), determine the IC50 value through a dose-response curve.
-
Compare the IC50 values for any identified off-target kinases to the on-target IC50 for 3CLpro to determine the selectivity window.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To verify the direct binding of Ensitrelvir to a suspected off-target protein within intact cells. This method relies on the principle that a protein's thermal stability increases upon ligand binding.[11][12][13]
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., Huh7, A549) to 80-90% confluency.
-
Treat the cells with a high concentration of Ensitrelvir (e.g., 10-50 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C to allow for compound uptake.[11]
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a buffered solution (e.g., PBS) with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[11]
-
-
Cell Lysis and Fractionation:
-
Protein Detection and Analysis:
-
Collect the supernatant and quantify the total protein concentration.
-
Analyze the amount of the specific protein of interest in the soluble fraction using Western blotting with a specific antibody.
-
Plot the band intensity for the target protein against the temperature for both the Ensitrelvir-treated and vehicle-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and confirms direct target engagement.
-
Protocol 3: Proteome-Wide Off-Target Identification using Thermal Proteome Profiling (TPP)
Objective: To unbiasedly identify potential off-target proteins of Ensitrelvir on a proteome-wide scale by coupling CETSA with quantitative mass spectrometry.[14]
Methodology:
-
Sample Preparation: Follow steps 1-3 of the CETSA protocol to generate soluble protein fractions from Ensitrelvir-treated and vehicle-treated cells across a range of temperatures.
-
Protein Digestion and Labeling:
-
Digest the proteins in the soluble fractions into peptides using an enzyme like trypsin.
-
Label the peptides from each temperature point and treatment condition with isobaric tags (e.g., TMT or iTRAQ). This allows for multiplexed analysis of all samples in a single mass spectrometry run.
-
-
Mass Spectrometry Analysis:
-
Combine the labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify thousands of proteins.
-
For each identified protein, generate melting curves for both the drug-treated and vehicle-treated conditions.
-
Identify proteins that show a significant shift in their melting temperature (ΔTm) in the presence of Ensitrelvir. These are potential off-target candidates requiring further validation.[14]
-
Section 4: Visualizations (Diagrams)
The following diagrams illustrate key pathways and workflows relevant to the investigation of Ensitrelvir's off-target effects.
Caption: On-target mechanism of Ensitrelvir inhibiting SARS-CoV-2 3CL protease.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Ensitrelvir, An Oral Antiviral Drug For COVID-19 Treatment | MolecularCloud [molecularcloud.org]
- 2. Shionogi Advances Ensitrelvir Fumaric Acid COVID-19 Antiviral Clinical Program|シオノギ製薬(塩野義製薬) [shionogi.com]
- 3. FDA Accepts Shionogi’s Ensitrelvir NDA as the First Oral Therapy for the Prevention of COVID-19 Following Exposure | Shionogi Inc. - A Discovery-Based Pharmaceutical Company [shionogi.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Ensitrelvir - Wikipedia [en.wikipedia.org]
- 8. assayquant.com [assayquant.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. benchchem.com [benchchem.com]
Troubleshooting unexpected results in Secutrelvir experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Secutrelvir, a potent inhibitor of the SARS-CoV-2 main protease (Mpro, also known as 3CLpro). Given that this compound is a proposed International Nonproprietary Name (INN) for a compound structurally related to other known 3CLpro inhibitors, this guide draws upon established methodologies and troubleshooting strategies for this class of antiviral agents.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during in vitro experiments with this compound.
Question: My enzymatic assay shows high variability or inconsistent IC50 values for this compound. What are the potential causes and solutions?
Answer:
High variability in enzymatic assays targeting the SARS-CoV-2 main protease can stem from several factors related to the enzyme, substrate, assay conditions, and the inhibitor itself.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Enzyme Quality and Concentration | The purity and activity of the recombinant Mpro are critical. Additional residues at the N-terminus of the protease can significantly decrease its activity.[1] Inconsistent enzyme concentration between wells or experiments will lead to variable results. | - Ensure the use of highly purified, wild-type Mpro. Verify the absence of N-terminal tags or additional residues.[1]- Perform an enzyme titration to determine the optimal concentration that yields a robust signal-to-background ratio.[2]- Always use a consistent, validated batch of enzyme. |
| Substrate Concentration | The concentration of the fluorogenic substrate relative to its Michaelis-Menten constant (Km) is crucial for accurate IC50 determination. If the substrate concentration is too high, it can lead to an overestimation of the IC50 value. | - Determine the Km of your substrate with your specific enzyme lot under your assay conditions.[2]- For competitive inhibitors, use a substrate concentration at or below the Km value. |
| Assay Conditions | Factors such as buffer composition (pH, ionic strength), temperature, and incubation time can all influence enzyme activity and inhibitor potency. | - Optimize and standardize all assay parameters. The assay performance at 37°C is often similar to room temperature, but this should be verified.[2]- Ensure consistent incubation times across all plates and experiments. |
| Compound Solubility | This compound, like many small molecules, may have limited solubility in aqueous assay buffers. Precipitation of the compound will lead to inaccurate concentration-response curves. | - Check the solubility of this compound in your final assay buffer, including the final concentration of any co-solvents like DMSO.- Ensure the final DMSO concentration is consistent across all wells and is non-inhibitory to the enzyme (typically <0.5%).[3] |
| Compound Degradation | Improper storage or handling of this compound stock solutions can lead to degradation and loss of activity. | - Prepare fresh working dilutions from a recently prepared and properly stored stock solution.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] |
Question: I am observing cytotoxicity in my cell-based antiviral assay that is confounding my EC50 determination for this compound. How can I address this?
Answer:
Distinguishing between antiviral activity and cytotoxicity is a common challenge in cell-based assays.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inherent Compound Toxicity | At higher concentrations, this compound may be toxic to the host cells, leading to a reduction in cell viability that can be mistaken for antiviral activity. | - Determine the 50% cytotoxic concentration (CC50) of this compound in parallel with the 50% effective concentration (EC50) determination. Use uninfected cells for the CC50 assay.- Calculate the Selectivity Index (SI = CC50 / EC50) to assess the therapeutic window of the compound. A higher SI is desirable. |
| Assay Readout Interference | The compound may interfere with the reporter system (e.g., luciferase, GFP) or the viability dye (e.g., resazurin, MTT) used in the assay.[3] | - Run a control experiment with the compound and the assay reagents in the absence of cells to check for direct inhibition or quenching of the signal.[3] |
| Off-Target Effects | The compound may be inhibiting a cellular process essential for both viral replication and cell viability. | - While difficult to diagnose without further studies, if the EC50 and CC50 values are very close, it may indicate a non-specific mechanism of action. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a proposed inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for the replication of the virus as it cleaves viral polyproteins into functional non-structural proteins. By inhibiting Mpro, this compound is expected to block the viral life cycle.
Q2: What are typical IC50 and EC50 values for potent 3CLpro inhibitors?
A2: The potency of 3CLpro inhibitors can vary. Below is a table of reported values for similar compounds. Note that these values are highly dependent on the specific assay conditions.
| Compound | Target | Assay Type | IC50 | EC50 | Reference |
| Ensitrelvir | SARS-CoV-2 Mpro | Enzymatic | 0.013 µM | 0.37 µM | [4] |
| Nirmatrelvir | SARS-CoV-2 Mpro | Enzymatic | - | - | - |
| Boceprevir | SARS-CoV-2 Mpro | Enzymatic | 4.13 µM | 1.31 - 1.95 µM | [5] |
| GC-376 | SARS-CoV-2 Mpro | Enzymatic | - | - | [5] |
| Calpain Inhibitor II | SARS-CoV-2 Mpro | Enzymatic | 0.97 µM | 2.07 µM | [5] |
| Calpain Inhibitor XII | SARS-CoV-2 Mpro | Enzymatic | 0.45 µM | 0.49 µM | [5] |
Q3: Which cell lines are suitable for testing this compound's antiviral activity?
A3: Vero E6 cells are commonly used for SARS-CoV-2 antiviral assays as they are highly permissive to viral infection. Other suitable cell lines include Calu-3 (a human lung adenocarcinoma cell line) and A549 cells engineered to express ACE2.
Q4: How can I be sure that the observed antiviral effect is due to Mpro inhibition?
A4: While a potent IC50 in an enzymatic assay is strong evidence, a cell-based Mpro inhibition assay can confirm target engagement in a cellular context.[5] One such assay utilizes a reporter system that is activated upon Mpro-mediated cleavage, and inhibition of this cleavage by the compound can be measured.[5]
Experimental Protocols
Detailed Methodology for a FRET-Based Mpro Enzymatic Assay
This protocol is a generalized procedure based on common practices for assaying SARS-CoV-2 Mpro inhibitors.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Main Protease (Mpro)
-
FRET-based substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound and control compounds
-
Anhydrous DMSO
-
384-well, black, flat-bottom plates
-
Plate reader capable of fluorescence measurements (e.g., Ex/Em = 340/490 nm)
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO.
-
In the 384-well plate, add 0.5 µL of each compound dilution. For positive (no inhibition) and negative (no enzyme) controls, add 0.5 µL of DMSO.
-
Prepare the Mpro enzyme solution in assay buffer at a pre-determined optimal concentration (e.g., 50 nM).
-
Add 10 µL of the Mpro solution to each well containing the compound and the positive control wells. Add 10 µL of assay buffer to the negative control wells.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Prepare the FRET substrate solution in assay buffer at a concentration equal to or below its Km (e.g., 20 µM).
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells.
-
Immediately place the plate in the plate reader and measure the fluorescence intensity every minute for 30-60 minutes.
-
Calculate the initial reaction velocity (v) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the data to the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Caption: Workflow for a FRET-based enzymatic assay to determine the IC50 of Mpro inhibitors.
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 1. Optimization of the expression of the main protease from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Secutrelvir Oral Bioavailability Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Secutrelvir (S-892216).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: this compound is a poorly water-soluble drug, which leads to low and variable oral absorption.[1] Its crystalline form has limited solubility in aqueous media, which is a primary reason for its inherently low oral bioavailability.
Q2: What are the proven strategies to significantly enhance the oral bioavailability of this compound?
A2: Two primary methods have demonstrated high efficacy in preclinical studies: the use of a polyethylene (B3416737) glycol 400 (PEG 400) oral solution and the formulation of an amorphous solid dispersion with polyvinylpyrrolidone-vinyl acetate (B1210297) (PVPVA).[1] Both approaches have been shown to achieve nearly 100% oral bioavailability in rats.[1]
Q3: How does a solid dispersion formulation improve this compound's bioavailability?
A3: A solid dispersion enhances the bioavailability of this compound by converting its crystalline structure into a higher-energy amorphous state. This amorphous form is more soluble and dissolves more rapidly in gastrointestinal fluids, leading to increased absorption. The polymer matrix, in this case, PVPVA, helps to stabilize the amorphous form and prevent recrystallization.[1]
Q4: Can this compound be formulated as a simple oral solution for preclinical studies?
A4: Yes, for early-stage preclinical studies, a solution of this compound in polyethylene glycol 400 (PEG 400) has been shown to be a viable and effective method to achieve high oral exposure in animal models.[1]
Q5: Are there established tablet formulations for this compound with improved bioavailability?
A5: Yes, a tablet formulation based on a polyvinylpyrrolidone-vinyl acetate (PVPVA) solid dispersion has been developed. In preclinical studies in dogs, this solid dispersion tablet demonstrated higher bioavailability compared to a formulation with the anhydrous crystal form of this compound.[1]
Troubleshooting Guides
Problem: Low and inconsistent oral exposure of this compound in animal studies.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Poor dissolution of crystalline this compound in the gastrointestinal tract. | Formulate this compound as a solution in a suitable vehicle like PEG 400 for initial in vivo assessments. | Increased and more consistent plasma concentrations. |
| Use of a simple suspension of the crystalline drug. | Prepare an amorphous solid dispersion of this compound with a polymer like PVPVA. This can be administered as a powder suspension or formulated into tablets. | Significantly improved oral bioavailability, approaching 100% in preclinical models.[1] |
| Recrystallization of the amorphous form in the formulation or in the GI tract. | Ensure appropriate polymer selection and drug-to-polymer ratio in the solid dispersion to maintain the stability of the amorphous form. | Sustained supersaturation and enhanced absorption. |
Quantitative Data Summary
The following table summarizes the oral bioavailability of this compound in different formulations as tested in preclinical species.
| Formulation | Species | Oral Bioavailability (%) | Reference |
| Polyethylene glycol 400 (PEG 400) oral solution | Rat | ~100% | [1] |
| Polyvinylpyrrolidone-vinyl acetate (PVPVA) solid dispersion powder suspension | Rat | ~100% | [1] |
| Anhydrous crystal formulation | Dog | Lower | [1] |
| PVPVA solid dispersion tablet | Dog | Higher than anhydrous crystal | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Oral Solution in PEG 400
Objective: To prepare a solution of this compound for oral administration in preclinical studies to maximize exposure by overcoming dissolution rate limitations.
Materials:
-
This compound (S-892216) active pharmaceutical ingredient (API)
-
Polyethylene glycol 400 (PEG 400)
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Analytical balance
Methodology:
-
Weigh the required amount of this compound API using an analytical balance.
-
Transfer the API into a volumetric flask.
-
Add approximately 80% of the final volume of PEG 400 to the flask.
-
Place the flask on a magnetic stirrer and stir until the this compound is completely dissolved. Gentle heating may be applied if necessary, but temperature stability of the compound should be considered.
-
Once dissolved, add PEG 400 to the final volume and mix thoroughly.
-
The resulting solution is ready for oral gavage in animal studies.
Protocol 2: Preparation of this compound Amorphous Solid Dispersion with PVPVA
Objective: To prepare an amorphous solid dispersion of this compound to enhance its solubility and oral bioavailability.
Materials:
-
This compound (S-892216) API
-
Polyvinylpyrrolidone-vinyl acetate (PVPVA) copolymer
-
Suitable solvent (e.g., acetone, methanol, or a mixture thereof)
-
Spray dryer or rotary evaporator
-
Mortar and pestle (for powder suspension preparation)
-
0.5% w/v Hydroxypropyl methylcellulose (B11928114) (HPMC) solution (for suspension)
Methodology using Spray Drying:
-
Dissolve this compound and PVPVA in the chosen solvent at the desired ratio.
-
Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure) to ensure efficient solvent evaporation and formation of a solid dispersion.
-
Collect the resulting solid dispersion powder.
-
For administration as a suspension, the powder can be gently milled and then suspended in a 0.5% w/v HPMC solution.
Visualizations
Caption: Experimental workflow for evaluating this compound oral bioavailability.
Caption: Troubleshooting logic for low oral bioavailability of this compound.
References
Technical Support Center: Cytotoxicity Assays for Secutrelvir
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Secutrelvir in various cell lines. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during cytotoxicity assays involving this compound.
Q1: My negative control (untreated cells) shows low viability or high cytotoxicity. What could be the cause?
A1: Several factors can lead to poor health of untreated control cells:
-
Cell Culture Conditions: Ensure optimal growth conditions, including appropriate media, serum concentration, temperature, and CO2 levels. Using cells within a consistent and low passage number range is crucial, as high passage numbers can alter cell phenotype and viability.[1]
-
Cell Seeding Density: An inappropriate cell density can affect cell health. Too low a density may lead to poor growth, while too high a density can cause premature nutrient depletion and cell death.[1] Determine the optimal seeding density for your specific cell line through a titration experiment.
-
Handling-Induced Damage: Overly aggressive pipetting during cell seeding or media changes can damage cell membranes, leading to cell death.[1]
-
Contamination: Routinely check for microbial contamination, such as mycoplasma, which can significantly impact cell health and experimental results.[1]
Q2: I'm observing inconsistent results between replicate wells or experiments. How can I improve reproducibility?
A2: Lack of reproducibility is a common challenge and can stem from several sources:
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and exclude them from your experimental data.[1]
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during seeding to have a consistent number of cells in each well.
-
Pipetting Errors: Use calibrated pipettes and consistent technique to ensure accurate reagent and compound delivery.
-
Reagent Preparation: Prepare fresh reagents for each experiment whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[1]
Q3: My MTT/XTT assay shows low absorbance readings or no color change, even at high concentrations of this compound.
A3: This could indicate a few issues:
-
Low Metabolic Activity: The cell line you are using might have a low metabolic rate, leading to a weak signal. Ensure you are using a sufficient number of cells to generate a detectable signal.[1]
-
Reagent Issues: The MTT or XTT reagent should be a clear, yellow solution. If it is cloudy or discolored, it may be contaminated or degraded.[1]
-
Incomplete Solubilization: After the incubation period, ensure the formazan (B1609692) crystals are fully dissolved by the solubilization solution (e.g., DMSO or isopropanol). Incomplete solubilization will lead to lower absorbance readings.[1]
Q4: I am seeing high background absorbance in my assay wells.
A4: High background can be caused by:
-
Compound Interference: this compound itself might absorb light at the same wavelength as your assay's readout. To correct for this, include control wells containing the compound at the same concentrations used in the experiment but without cells. Subtract the absorbance of these wells from your experimental wells.
-
Media Components: Phenol (B47542) red in the culture medium can interfere with absorbance readings.[1] Consider using a phenol red-free medium during the final incubation step of your assay.
-
Contamination: Bacterial or fungal contamination can lead to high background absorbance. Visually inspect your plates under a microscope for any signs of contamination.
This compound Cytotoxicity Data
The following table summarizes the available cytotoxicity data for this compound. Researchers should note that the 50% cytotoxic concentration (CC50) can vary between different cell lines and assay conditions. It is recommended to determine the CC50 in the specific cell line being used for antiviral activity assessment.
| Compound | Cell Line | Assay Type | CC50 (nM) | Reference |
| This compound (S-892216) | VeroE6/TMPRSS2 | Not Specified | > 100,000 | [1][2] |
Note: A higher CC50 value indicates lower cytotoxicity.
Experimental Protocols
Determining the 50% Cytotoxic Concentration (CC50) using an MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. It is essential to optimize parameters such as cell seeding density and incubation times for your specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Dilute the cell suspension to the desired seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the diluted this compound to the respective wells.
-
Include vehicle controls (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated controls (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (media only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the CC50 value using non-linear regression analysis.
-
Visualizations
Mechanism of Action: Viral Protease Inhibition
Caption: this compound inhibits the viral 3CL protease, preventing the cleavage of the viral polyprotein into functional proteins required for viral replication.
Experimental Workflow: Cytotoxicity Assay
Caption: A step-by-step workflow for determining the cytotoxicity of this compound using a cell-based assay.
References
Technical Support Center: Secutrelvir (S-892216) Pharmacokinetic and Pharmacodynamic Modeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the pharmacokinetic (PK) and pharmacodynamic (PD) modeling of secutrelvir (also known as S-892216), a second-generation 3CL protease (3CLpro) inhibitor for SARS-CoV-2.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (S-892216) is a potent, non-peptidic, reversible covalent inhibitor of SARS-CoV-2 3CLpro, also known as the main protease (Mpro).[1][3] This enzyme is critical for the cleavage of viral polyproteins into functional non-structural proteins required for viral replication.[4] By covalently binding to the catalytic cysteine (Cys145) in the active site of 3CLpro, this compound blocks this process, thereby inhibiting viral replication.[3] It has demonstrated potent antiviral activity against a wide range of SARS-CoV-2 variants.[3][5]
Q2: What are the key pharmacokinetic properties of this compound observed in preclinical studies?
A2: Preclinical studies in rats have shown that this compound possesses a favorable pharmacokinetic profile for oral administration without the need for a pharmacokinetic booster.[3] For long-acting injectable formulations, studies in rats and beagle dogs have demonstrated that nanosuspensions of this compound can provide prolonged plasma exposure.[2][6] The particle size of the drug substance in suspension formulations is a critical parameter affecting its dissolution and absorption.[7][8]
Q3: How does the in vivo efficacy of this compound compare to other 3CLpro inhibitors?
A3: In mouse models of SARS-CoV-2 infection, this compound has been shown to inhibit viral replication in the lungs at a significantly lower dose than the first-generation 3CLpro inhibitor, ensitrelvir.[1] Specifically, this compound demonstrated similar efficacy at a 30-fold lower dose compared to ensitrelvir.[1]
Q4: What cell lines are suitable for in vitro antiviral activity assays of this compound?
A4: VeroE6 cells expressing TMPRSS2 (VeroE6/TMPRSS2) and human lung-derived A549-Dual hACE2-TMPRSS2 cells are suitable for assessing the in vitro antiviral activity of this compound.[5] Additionally, primary human airway epithelial cells (hAECs) can be used to evaluate its activity against various SARS-CoV-2 variants in a more physiologically relevant system.[5]
Troubleshooting Guides
Issue 1: High variability in in vivo pharmacokinetic data.
-
Possible Cause 1: Formulation issues.
-
Troubleshooting: For oral administration, ensure the vehicle is appropriate and consistent. A common vehicle used in preclinical studies is a mix of dimethyl sulfoxide (B87167) (DMSO) and 0.5% methylcellulose (B11928114).[3] For injectable suspensions, the particle size distribution is critical; smaller particle sizes (nanosuspensions) have been shown to increase plasma exposure.[7][8] Ensure consistent and validated formulation procedures.
-
-
Possible Cause 2: Animal handling and stress.
Issue 2: Discrepancy between in vitro potency (EC50) and in vivo efficacy.
-
Possible Cause 1: Poor drug exposure at the target site.
-
Troubleshooting: Conduct thorough pharmacokinetic analysis, including determining the area under the curve (AUC), maximum concentration (Cmax), and time above a target concentration.[4][9] For 3CLpro inhibitors, maintaining plasma concentrations above a certain threshold is often a key predictor of efficacy.[4][9] Consider tissue distribution studies to confirm that this compound reaches the lungs, the primary site of infection.
-
-
Possible Cause 2: Suboptimal dosing regimen.
Issue 3: Difficulty in establishing a PK/PD model.
-
Possible Cause 1: Insufficient data points.
-
Troubleshooting: Ensure that the sampling schedule for both pharmacokinetics and pharmacodynamics (e.g., viral load measurements) is adequate to capture the full profile of the drug's effect. Dense sampling around the expected Cmax and during the elimination phase is crucial.
-
-
Possible Cause 2: Inappropriate model selection.
-
Troubleshooting: For 3CLpro inhibitors, PK/PD models often link plasma drug concentrations to the reduction in viral load over time.[4] Consider using an Emax model or other non-linear regression models to fit the data.[10] The key is to identify the PK parameter that best correlates with the PD effect, which for similar compounds has been found to be parameters related to sustained exposure, such as AUC or the time the concentration remains above a threshold.[4][9]
-
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of this compound (S-892216) in Rats
| Formulation | Route | Dose | Cmax (ng/mL) | Tmax (hr) | AUCinf (ng·h/mL) | Reference |
| Nanosuspension (210 nm) | Subcutaneous | 100 mg/head | 209 ± 84 | 24.0 ± 0.0 | 316,000 | [7][8] |
| Nanosuspension (670 nm) | Subcutaneous | 100 mg/head | 273 ± 52 | 24.0 ± 0.0 | 163,000 | [7][8] |
| Coarse Suspension (3.3 µm) | Subcutaneous | 100 mg/head | 109 ± 112 | 24.0 ± 0.0 | 63,800 | [7][8] |
| Solution | Oral | 1 µmol/kg | - | - | - | [3][5] |
Note: Specific Cmax and AUC values for the oral solution were not detailed in the provided references, but the profile was described as "favorable."
Table 2: In Vitro Antiviral Activity of this compound (S-892216)
| Cell Line | SARS-CoV-2 Variant | Potency Metric | Value (nM) | Reference |
| VeroE6/TMPRSS2 | Ancestral | EC50 | 2.48 - 12.5 | [1][5] |
| A549-Dual hACE2-TMPRSS2 | Ancestral | EC50 | 2.21 | [5] |
| Human Airway Epithelial Cells | Omicron Variants | EC90 | 2.31 - 2.41 | [5] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats (Oral Administration)
-
Housing: Standard laboratory conditions with access to food and water.
-
Formulation: Prepare this compound in a vehicle of dimethyl sulfoxide/0.5% methylcellulose (1:4 v/v).[3][5]
-
Dosing: Administer the compound orally at a dose of 1 µmol/kg under non-fasted conditions.[3][5]
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via an appropriate route (e.g., tail vein).
-
Sample Processing: Collect blood into tubes containing anticoagulants (e.g., EDTA). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis with software such as Phoenix WinNonlin.[10]
Protocol 2: In Vitro Antiviral Activity Assay (VeroE6/TMPRSS2 Cells)
-
Cell Culture: Culture VeroE6/TMPRSS2 cells in appropriate media (e.g., DMEM with 10% FBS and antibiotics) at 37°C and 5% CO2.
-
Assay Preparation: Seed cells in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay media.
-
Infection: Pre-incubate the cells with the diluted this compound for a short period (e.g., 1 hour). Then, infect the cells with a known titer of SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected plates for 48-72 hours.
-
Quantification of Viral Effect: Measure the cytopathic effect (CPE) or quantify viral RNA using RT-qPCR.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by fitting the dose-response data to a four-parameter logistic regression curve.
Mandatory Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. Novel Approach to Pre-Exposure Prophylaxis (PrEP) of COVID-19: Development of S-892216 Long-Acting Injectable Suspension [jstage.jst.go.jp]
- 3. biorxiv.org [biorxiv.org]
- 4. Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor Ensitrelvir in a SARS-CoV-2 Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Approach to Pre-Exposure Prophylaxis (PrEP) of COVID-19: Development of S-892216 Long-Acting Injectable Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Approach to Pre-Exposure Prophylaxis (PrEP) of COVID-19: Development of S-892216 Long-Acting Injectable Suspension [jstage.jst.go.jp]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor Ensitrelvir in a SARS-CoV-2 Infection Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: In Vitro Drug-Drug Interaction Studies with Secutrelvir
Disclaimer: As of December 2025, detailed in vitro drug-drug interaction (DDI) data for Secutrelvir (also known as S-892216) is not extensively available in the public domain. Clinical trials evaluating its DDI profile are anticipated, and this document will be updated as new information becomes available.[1][2]
To provide researchers with a practical resource in the interim, this guide utilizes publicly available data for Ensitrelvir , a structurally related first-generation 3CL protease inhibitor from the same developer, as an illustrative example. The experimental protocols, troubleshooting advice, and data presentation formats provided below are designed to be broadly applicable to the in vitro characterization of novel antiviral compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for 3CL protease inhibitors like this compound and Ensitrelvir?
While specific data for this compound is pending, many antiviral protease inhibitors are metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[3] For instance, Ensitrelvir has been shown to be a strong inhibitor of CYP3A.[3][4] Therefore, it is crucial to evaluate the potential for both inhibition and induction of major CYP isoforms during preclinical development.
Q2: Which drug transporters are likely to interact with this compound?
Based on data from similar compounds, efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), as well as uptake transporters like Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3), Organic Cation Transporter 1 (OCT1), and Organic Anion Transporter 3 (OAT3) should be investigated. In vitro studies have shown that Ensitrelvir is a substrate for P-gp and BCRP and also inhibits these transporters along with OATP1B1, OATP1B3, OCT1, and OAT3.[4][5]
Q3: How should I interpret time-dependent inhibition (TDI) of CYP enzymes in my in vitro assays?
TDI suggests that the investigational drug may act as a mechanism-based inactivator of the enzyme. This is a critical finding, as TDI can lead to more pronounced and prolonged drug-drug interactions in vivo than reversible inhibition. For example, preclinical in vitro findings for Ensitrelvir indicated a time-dependent, NADPH-mediated inhibition of CYP3A.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in IC50 values for CYP inhibition. | 1. Poor solubility of the test compound in the incubation matrix. 2. Non-specific binding to plasticware or protein. 3. Instability of the compound in the assay buffer. | 1. Use a lower concentration of organic solvent (e.g., <0.5% DMSO). Screen for solubility in the final assay medium. 2. Employ low-binding plates. Include a pre-incubation step to allow for equilibration. 3. Assess compound stability at 37°C in the incubation buffer over the time course of the experiment. |
| Inconsistent results in transporter inhibition assays. | 1. Cytotoxicity of the test compound at higher concentrations. 2. Interference of the test compound with the analytical detection method (e.g., fluorescence quenching). 3. Sub-optimal substrate concentration relative to its Km. | 1. Perform a cytotoxicity assay (e.g., MTS or LDH) in the same cell line under identical conditions to determine the non-toxic concentration range. 2. Run control experiments with the test compound in the absence of the substrate to check for analytical interference. 3. Use a probe substrate concentration at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibition. |
| Difficulty in distinguishing between CYP induction and cytotoxicity. | 1. Overlapping concentration ranges for induction and cell toxicity. 2. The vehicle control (e.g., DMSO) itself may be causing some level of induction or toxicity. | 1. Always run a parallel cytotoxicity assay with the same cell lot and treatment conditions. 2. Maintain a consistent, low concentration of the vehicle across all wells and include a vehicle-only control group. |
Quantitative Data Summary (Illustrative Example: Ensitrelvir)
The following tables summarize clinical DDI data for Ensitrelvir, which can serve as a reference for the types of data that should be generated for this compound.
Table 1: Effect of Ensitrelvir on the Pharmacokinetics of Transporter Substrates [5]
| Substrate (Transporter) | N | Geometric Mean Ratio (90% CI) - Cmax | Geometric Mean Ratio (90% CI) - AUC |
| Digoxin (P-gp) | 24 | 2.17 (1.72 - 2.73) | 1.31 (1.13 - 1.52) |
| Rosuvastatin (BCRP, OATP1B1/3) | 24 | 1.97 (1.73 - 2.25) | 1.65 (1.47 - 1.84) |
| Metformin (OCT1) | 24 | 1.03 (0.91 - 1.16) | 1.02 (0.94 - 1.11) |
Table 2: Effect of Ensitrelvir on the Pharmacokinetics of CYP3A Substrates [3]
| Substrate | Ensitrelvir Dose | N | Geometric Mean Ratio (90% CI) - AUC |
| Dexamethasone | 750/250 mg | 12 | 3.47 (2.89 - 4.17) |
| Midazolam | 375/125 mg | 12 | 6.77 (5.55 - 8.25) |
Experimental Protocols
Protocol 1: CYP Inhibition Assay using Human Liver Microsomes
This protocol outlines a typical in vitro experiment to determine the half-maximal inhibitory concentration (IC50) of a test compound against major CYP450 enzymes.
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Human Liver Microsomes (HLM) (e.g., 20 mg/mL stock).
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B).
-
CYP-specific probe substrates (e.g., Midazolam for CYP3A4, Phenacetin for CYP1A2).
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
-
Incubation Procedure:
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
In a 96-well plate, add HLM (final concentration e.g., 0.2 mg/mL), the test compound at various concentrations, and the probe substrate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 15 minutes).
-
Stop the reaction by adding a cold stop solution (e.g., acetonitrile (B52724) with an internal standard).
-
-
Sample Analysis and Data Interpretation:
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for metabolite formation using LC-MS/MS.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic model.
-
Protocol 2: Transporter Inhibition Assay in Transfected Cell Lines
This protocol describes a method to assess the inhibitory potential of a test compound on a specific transporter (e.g., P-gp) using an overexpressing cell line (e.g., MDCK-MDR1).
-
Cell Culture and Seeding:
-
Culture MDCK-MDR1 cells to confluence on permeable supports (e.g., Transwell® inserts).
-
Ensure monolayer integrity by measuring transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
Wash the cell monolayers with warm transport buffer (e.g., HBSS).
-
Add the probe substrate (e.g., Digoxin for P-gp) to the donor (apical or basolateral) compartment, with and without various concentrations of the test compound.
-
Include a positive control inhibitor (e.g., Verapamil for P-gp).
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment.
-
At the end of the experiment, collect samples from the donor compartment and lyse the cells to determine mass balance.
-
-
Analysis and Calculation:
-
Quantify the concentration of the probe substrate in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for the substrate in the presence and absence of the inhibitor.
-
Determine the IC50 value of the test compound for the inhibition of transporter-mediated flux.
-
Visualizations
Caption: Workflow for a CYP450 inhibition assay.
Caption: Decision tree for in vitro DDI assessment.
References
- 1. P-1079. In Vitro and in Vivo Antiviral Activity of S-892216, a Second-Generation Oral 3CLpro Inhibitor against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-1079. In Vitro and in Vivo Antiviral Activity of S-892216, a Second-Generation Oral 3CLpro Inhibitor against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Drug–Drug Interaction Potential of Ensitrelvir Fumaric Acid with Cytochrome P450 3A Substrates in Healthy Japanese Adults | springermedizin.de [springermedizin.de]
- 4. Implementation of an Online Drug–Drug Interaction Screener for the STRIVE Ensitrelvir Trial for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Cytotoxicity of 3CL Protease Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3C-like (3CL) protease inhibitors. The content addresses common issues encountered during experiments, with a focus on mitigating cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of cytotoxicity observed with 3CL protease inhibitors?
A1: Cytotoxicity of 3CL protease inhibitors can stem from several factors:
-
On-target toxicity: The intended mechanism of action, inhibiting the 3CL protease, might disrupt essential cellular processes if the protease has unknown host cell functions. However, since 3CL protease is a viral enzyme with no known human homologs, this is less likely to be the primary cause of toxicity.[1]
-
Off-target effects: The inhibitor may bind to and inhibit other host cell proteins, particularly other proteases with similar active site geometries. This is a common cause of toxicity.[2][3] For example, some 3CLpro inhibitors have been shown to inhibit host cathepsins, which can interfere with cellular processes and immune responses.[4]
-
Reactive metabolite formation: The inhibitor molecule can be metabolized by cellular enzymes into reactive species that can covalently modify and damage cellular macromolecules like proteins and DNA, leading to cell death.[5][6]
-
Mitochondrial toxicity: The compound may interfere with mitochondrial function, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the induction of apoptosis.[6][7]
-
General chemical toxicity: The physicochemical properties of the compound itself, independent of its target-binding activity, may be inherently toxic to cells.
Q2: How is the cytotoxicity of a 3CL protease inhibitor quantified and interpreted?
A2: Cytotoxicity is typically quantified by determining the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability. This is often measured using assays like MTT, MTS, or neutral red uptake.[8]
The CC50 value is used in conjunction with the 50% effective concentration (EC50) – the concentration that inhibits viral replication by 50% – to calculate the Selectivity Index (SI) .
Selectivity Index (SI) = CC50 / EC50 [9][10]
A higher SI value indicates a more promising therapeutic window, as it suggests the compound is effective against the virus at concentrations well below those that are toxic to host cells. Generally, an SI value of 10 or greater is considered indicative of a potentially viable antiviral compound.[9][11][12]
Troubleshooting Guides
Problem 1: My 3CL protease inhibitor shows high potency in a biochemical (cell-free) assay (low IC50), but low potency (high EC50) and high cytotoxicity in a cell-based assay.
This is a common challenge in drug development. The discrepancy can arise from several factors that are not accounted for in a cell-free enzymatic assay.
Possible Causes and Troubleshooting Steps:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach the intracellular 3CL protease.
-
Troubleshooting:
-
Assess the physicochemical properties of your compound (e.g., lipophilicity, molecular weight).
-
Perform cell permeability assays (e.g., PAMPA or Caco-2 assays).
-
If permeability is low, consider medicinal chemistry efforts to modify the compound's structure to improve its drug-like properties.
-
-
-
Efflux by Cellular Transporters: The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein.
-
Troubleshooting:
-
Conduct experiments with known efflux pump inhibitors to see if the antiviral activity of your compound increases.
-
-
-
Metabolic Instability: The compound may be rapidly metabolized into inactive forms by cellular enzymes.
-
Troubleshooting:
-
Perform metabolic stability assays using liver microsomes or hepatocytes.
-
Identify the metabolic soft spots in your molecule and modify the chemical structure to block or slow down metabolism.
-
-
-
Off-Target Effects Causing Cytotoxicity: The observed cytotoxicity may be masking the antiviral effect. The compound could be killing the host cells through off-target interactions before it can effectively inhibit viral replication.[3]
-
Troubleshooting:
-
Refer to the troubleshooting guide for Problem 2 to investigate off-target effects.
-
-
Problem 2: My 3CL protease inhibitor is exhibiting significant cytotoxicity. How can I determine if this is due to off-target effects and how can I mitigate it?
Distinguishing between general toxicity and specific off-target effects is crucial for lead optimization.
Strategies to Identify and Mitigate Off-Target Cytotoxicity:
-
Assess Inhibition of Host Cell Proteases:
-
Rationale: 3CL protease is a cysteine protease, and inhibitors, especially covalent ones, may cross-react with host cysteine proteases such as cathepsins or caspases.[4] Inhibition of these proteases can disrupt normal cellular functions and lead to apoptosis.[13]
-
Experimental Approach:
-
Screen your inhibitor against a panel of relevant human proteases (e.g., cathepsin L, cathepsin B, caspases).
-
If cross-reactivity is observed, use structure-activity relationship (SAR) studies to modify the inhibitor to improve its selectivity for the viral protease.
-
-
-
Investigate Apoptosis Induction:
-
Rationale: Off-target effects can trigger programmed cell death (apoptosis).
-
Experimental Approach:
-
Perform assays to detect markers of apoptosis, such as caspase-3/7 activation, PARP cleavage, or Annexin V staining.
-
If apoptosis is induced, it suggests a specific signaling pathway is being perturbed.
-
-
-
Chemoproteomics for Target Deconvolution:
-
Rationale: This technique can identify the cellular proteins that your inhibitor covalently binds to.
-
Experimental Approach:
-
Synthesize a version of your inhibitor with a clickable tag (e.g., an alkyne group).
-
Treat cells with the tagged inhibitor, lyse the cells, and use click chemistry to attach a reporter molecule (e.g., biotin).
-
Isolate the biotin-tagged proteins and identify them using mass spectrometry.[14][15] This will provide an unbiased profile of the inhibitor's cellular targets.
-
-
-
Rational Drug Design to Improve Selectivity:
-
Rationale: Utilize structural information of the 3CL protease and off-target proteins to guide the design of more selective inhibitors.
-
Approach:
-
Obtain crystal structures of your inhibitor bound to the 3CL protease and, if possible, to off-target proteases.
-
Analyze the binding pockets to identify differences that can be exploited to enhance selectivity. For example, design modifications that create favorable interactions with unique residues in the 3CL protease active site or introduce steric clashes with residues in the active sites of off-target proteases.
-
-
Quantitative Data Summary
The following table summarizes the in vitro activity and cytotoxicity of several representative 3CL protease inhibitors.
| Compound | Target Virus | Cell Line | IC50 (µM) (Biochemical Assay) | EC50 (µM) (Cell-based Assay) | CC50 (µM) (Cytotoxicity) | Selectivity Index (SI = CC50/EC50) | Reference |
| GC376 | SARS-CoV-2 | Vero E6 | 0.17 | 2.19 ± 0.01 | >100 | >45 | [16][17] |
| Compound 4 | SARS-CoV-2 | Vero E6 | - | 2.88 ± 0.23 | >100 | >34 | [16] |
| MAC-5576 | SARS-CoV-2 | Vero E6 | - | >100 | >100 | - | [16] |
| Z-FA-FMK | SARS-CoV-2 | Vero E6 | 11.39 | 0.13 | >30 | >230 | [8] |
| Walrycin B | SARS-CoV-2 | Vero E6 | 0.26 | >30 | >30 | - | [8] |
Experimental Protocols
1. Cytotoxicity Assessment using MTT Assay
This protocol is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.
-
Materials:
-
Host cell line (e.g., Vero E6, HEK293T)
-
Cell culture medium
-
96-well cell culture plates
-
Test compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include wells with untreated cells as a negative control and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
-
2. Cell-Based 3CL Protease Activity Assay (Protease-Induced Cytotoxicity Rescue)
This assay relies on the principle that the expression of a viral protease can be toxic to host cells, and an effective inhibitor can rescue the cells from this toxicity.[16][18]
-
Materials:
-
HEK293T cells
-
Expression plasmid for 3CL protease
-
Control plasmid (e.g., expressing GFP)
-
Transfection reagent
-
Test compound
-
Cell viability assay reagent (e.g., CellTiter-Glo® or crystal violet)
-
-
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Transfect the cells with the 3CL protease expression plasmid. In parallel, transfect a set of cells with the control plasmid.
-
After transfection, add serial dilutions of the test compound to the wells.
-
Incubate for 48-72 hours.
-
Measure cell viability using your chosen method.
-
For the cells expressing the 3CL protease, an increase in cell viability in the presence of the compound indicates inhibition of the protease.
-
The EC50 can be determined by plotting the percentage of viability rescue against the compound concentration.
-
The cytotoxicity of the compound (CC50) should be determined in parallel using cells transfected with the control plasmid.[16]
-
Visualizations
Caption: Troubleshooting workflow for high cytotoxicity.
Caption: Potential off-target mechanisms leading to cytotoxicity.
Caption: Workflow for a cell-based 3CL protease activity assay.
References
- 1. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations for the discovery and development of 3-chymotrypsin-like cysteine protease inhibitors targeting SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. evotec.com [evotec.com]
- 7. Mechanisms of Drug-induced Toxicity Guide - Evotec [evotec.com]
- 8. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential antivirals and antiviral strategies against SARS coronavirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genesandcancer.com [genesandcancer.com]
- 16. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-Guided Design of Potent Inhibitors of SARS-CoV-2 3CL Protease: Structural, Biochemical, and Cell-based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
Validation & Comparative
Secutrelvir Demonstrates Potent In Vitro Efficacy Against SARS-CoV-2 Variants, Comparable to Other Leading Antivirals
A comprehensive analysis of in vitro studies reveals that Secutrelvir (also known as Ensitrelvir) exhibits robust antiviral activity against a range of SARS-CoV-2 variants, including Omicron and its sublineages. Its efficacy is comparable, and in some instances superior, to other authorized antivirals such as Nirmatrelvir (B3392351) (the active component of Paxlovid) and Remdesivir.
Researchers and drug development professionals will find this compound to be a promising candidate in the ongoing effort to combat COVID-19. This guide provides a detailed comparison of its in vitro performance against key alternatives, supported by experimental data and detailed methodologies.
Comparative In Vitro Efficacy of this compound and Other Antivirals
A summary of the 50% effective concentration (EC50) values from various studies highlights the potency of this compound against different SARS-CoV-2 variants. The data, presented in Table 1, shows that this compound consistently inhibits viral replication at low nanomolar to micromolar concentrations.
| Antiviral | SARS-CoV-2 Variant | Cell Line | EC50 (µM) | Citation |
| This compound (Ensitrelvir) | Ancestral (WK-521) | VeroE6/TMPRSS2 | 0.37 | [1] |
| Delta | MucilAir™ | - | [2] | |
| Omicron BA.1 | MucilAir™ | - | [2] | |
| Omicron BA.2 | VeroE6/TMPRSS2 | - | [2] | |
| Omicron BA.4.6 | VeroE6/TMPRSS2 | 0.30 | [1] | |
| Omicron BA.5.2.1 | VeroE6/TMPRSS2 | 0.37 | [1] | |
| Omicron BF.7 | VeroE6/TMPRSS2 | 0.51 | [1] | |
| Omicron BQ.1.1 | VeroE6/TMPRSS2 | 0.48 | [1] | |
| Omicron CH.1.1.11 | VeroE6/TMPRSS2 | 0.38 | [1] | |
| Omicron XBB.1.5 | VeroE6/TMPRSS2 | 0.57 | [1] | |
| Nirmatrelvir | Ancestral (WK-521) | VeroE6/TMPRSS2 | - | [2] |
| Delta | MucilAir™ | - | [2] | |
| Omicron BA.1 | MucilAir™ | - | [2] | |
| Omicron | HeLa-ACE2 | - | [3] | |
| Remdesivir | Ancestral (WK-521) | VeroE6/TMPRSS2 | 1.9 | [1] |
| Omicron | HeLa-ACE2 | - | [3] |
Note: Some EC50 values were not explicitly stated in the provided search results and are indicated as "-". The table reflects data from multiple studies which may have variations in experimental conditions.
Studies have shown that both this compound and Nirmatrelvir maintain their antiviral activity across multiple cell lines, including VeroE6/TMPRSS2 and human airway epithelial cells (MucilAir™).[1][2] Notably, the efficacy of Nirmatrelvir can be influenced by the P-glycoprotein (P-gp) efflux pump, and its activity is often assessed in the presence of a P-gp inhibitor.[2][3] In contrast, Remdesivir, a nucleotide analog prodrug, also shows broad-spectrum activity but with generally higher EC50 values compared to the 3CL protease inhibitors in some studies.[1]
Mechanism of Action: Targeting a Key Viral Enzyme
This compound is a small-molecule inhibitor that targets the SARS-CoV-2 3C-like (3CL) protease, also known as the main protease (Mpro).[4][5] This enzyme is crucial for the replication of the virus, as it cleaves viral polyproteins into functional proteins. By inhibiting the 3CL protease, this compound effectively halts the viral replication cycle. This mechanism is shared with Nirmatrelvir. The high degree of conservation of the 3CL protease across different coronaviruses and their variants makes it an attractive target for antiviral drugs, as the likelihood of resistance development through mutation is lower compared to the more variable spike protein.[5]
Caption: SARS-CoV-2 replication cycle and the inhibitory action of 3CL protease inhibitors.
Experimental Protocols
The in vitro efficacy of this compound and other antivirals is typically evaluated using cell-based assays. The following is a generalized protocol based on common methodologies cited in the literature.[2][6][7]
1. Cell Culture and Seeding:
-
Cell Lines: VeroE6 cells engineered to express TMPRSS2 (VeroE6/TMPRSS2) or human embryonic kidney cells expressing ACE2 and TMPRSS2 (HEK293T/ACE2-TMPRSS2) are commonly used due to their high susceptibility to SARS-CoV-2 infection.[2][6]
-
Procedure: Cells are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics) and seeded into 96-well or 384-well plates at a specific density (e.g., 1.5 x 10^4 cells/well). The plates are then incubated overnight to allow for cell adherence.[2]
2. Compound Preparation and Treatment:
-
Dilution: The antiviral compounds (this compound, Nirmatrelvir, Remdesivir) are serially diluted in DMSO to create a range of concentrations.[2][7]
-
Application: The diluted compounds are added to the cells before or after viral infection, depending on the experimental design (prophylactic or therapeutic approach).[8]
3. Viral Infection:
-
Virus Strains: Various SARS-CoV-2 strains, including the ancestral strain and different variants of concern, are used.
-
Infection: The cells are infected with the virus at a specific multiplicity of infection (MOI).[6][8]
4. Incubation:
-
The plates are incubated for a period of 24 to 72 hours at 37°C with 5% CO2 to allow for viral replication and the observation of antiviral effects.[7][8]
5. Assessment of Antiviral Activity:
-
Cytopathic Effect (CPE) Reduction Assay: The ability of the compound to inhibit the virus-induced cell death is assessed. Cell viability can be measured using reagents like CellTiter-Glo.[2]
-
Quantitative RT-PCR (qRT-PCR): The levels of viral RNA in the cell culture supernatant or cell lysate are quantified to determine the extent of viral replication inhibition.[2]
-
Plaque Reduction Neutralization Test (PRNT): This assay measures the reduction in the number of viral plaques formed in the presence of the antiviral compound.[9]
6. Data Analysis:
-
The concentration of the antiviral compound that inhibits viral replication by 50% (EC50) is calculated from the dose-response curves.
References
- 1. shionogimedical.com [shionogimedical.com]
- 2. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Secutrelvir and Ensitrelvir: A Guide for Researchers
A new generation of oral antiviral candidates, Secutrelvir (S-892216) and Ensitrelvir (B8223680) (S-217622), have emerged as potent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Both this compound and Ensitrelvir are orally bioavailable small molecules designed to target the highly conserved 3CLpro of SARS-CoV-2. By inhibiting this enzyme, they block the cleavage of viral polyproteins, a crucial step in the viral life cycle, thereby halting viral replication. While both drugs share the same target, differences in their chemical structures and binding mechanisms result in distinct potency, selectivity, and pharmacokinetic profiles.
In Vitro Potency and Antiviral Activity
This compound has demonstrated significantly higher potency in inhibiting the 3CLpro enzyme compared to Ensitrelvir. In enzymatic assays, this compound exhibited a half-maximal inhibitory concentration (IC50) of 0.697 nM[1][2]. In cell-based assays, this compound showed potent antiviral activity against various SARS-CoV-2 variants, with half-maximal effective concentrations (EC50) ranging from 2.27 to 12.5 nM in VeroE6/TMPRSS2 cells[1][2]. For Ensitrelvir, the IC50 for 3CLpro inhibition has been reported to be around 13 nM. Its antiviral EC50 values against different SARS-CoV-2 variants in VeroE6/TMPRSS2 cells were in the range of 0.22 to 0.52 µM[3].
| Parameter | This compound (S-892216) | Ensitrelvir (S-217622) | Reference |
| 3CLpro IC50 | 0.697 nM | ~13 nM | [1][2] |
| Antiviral EC50 (VeroE6/TMPRSS2) | 2.27 - 12.5 nM (Omicron variants) | 0.22 - 0.52 µM (Omicron variants) | [1][2][3] |
| Antiviral EC90 (hAECs) | 2.31 - 2.41 nM (Omicron variants) | Not explicitly stated in the same format | [1][2] |
Table 1: Comparative In Vitro Potency of this compound and Ensitrelvir. hAECs: human Airway Epithelial Cells.
Preclinical In Vivo Efficacy
Direct comparative studies in a SARS-CoV-2 infected mouse model have demonstrated the superior in vivo efficacy of this compound. In this model, this compound showed equivalent antiviral activity in the lungs to Ensitrelvir but at a 30-fold lower dose[4][5][6]. Specifically, oral administration of this compound at 0.3 mg/kg twice daily resulted in a significant reduction in lung viral titers, while a much higher dose of Ensitrelvir (50 mg/kg twice daily) was required to achieve a similar effect[6]. This suggests a more potent in vivo antiviral effect for this compound on a per-milligram basis.
| Animal Model | Drug Administration | Key Findings | Reference |
| SARS-CoV-2 Infected Mice | This compound (0.1, 0.3, 1, 3, 10 mg/kg, bid) vs. Ensitrelvir (50 mg/kg, bid) | This compound showed a dose-dependent reduction in lung virus titers, with the 0.3 mg/kg dose showing significant viral reduction. The 3 mg/kg dose of this compound appeared to reach maximum efficacy, which was comparable to the effect of 50 mg/kg of Ensitrelvir. | [4][5][6] |
| SARS-CoV-2 Infected Mice (Delayed Treatment) | Ensitrelvir (various doses and regimens) | Ensitrelvir demonstrated a dose-dependent reduction in lung viral loads, increased survival, and reduced pulmonary lesions when administered 24 hours post-infection. | [7][8][9] |
Table 2: Comparative In Vivo Efficacy in Mouse Models. bid: twice daily.
Pharmacokinetic Profiles
Pharmacokinetic studies in preclinical models indicate that both this compound and Ensitrelvir possess favorable oral bioavailability. However, the higher in vivo potency of this compound suggests it may have a more optimized pharmacokinetic profile, allowing for lower clinical doses.
For Ensitrelvir, pharmacokinetic analyses in mouse models have shown that maintaining plasma concentrations above a target level is crucial for its antiviral activity[10][11]. Human Phase 1 studies with Ensitrelvir have shown a geometric mean half-life of 42.2 to 48.1 hours after a single dose[12].
This compound has been developed to have a favorable pharmacokinetic profile for oral treatment without the need for a pharmacokinetic booster[4][5]. Clinical trials for this compound are ongoing, and detailed human pharmacokinetic data is expected to be reported in the future[4][5].
Clinical Development Status
Ensitrelvir has undergone extensive clinical evaluation. Phase 2/3 studies have shown that it can reduce viral load and alleviate symptoms in patients with mild to moderate COVID-19[7][8]. It has received emergency regulatory approval in Japan for the treatment of SARS-CoV-2 infection[13].
This compound is in an earlier stage of clinical development. A Phase 1 clinical trial was initiated in Japan in May 2023 to evaluate its pharmacokinetics, safety, and tolerability in healthy adults[13][14]. It is also being developed as a long-acting injectable for pre-exposure prophylaxis[15].
Mechanism of Action and Resistance
Both drugs target the 3CL protease of SARS-CoV-2. The high conservation of this enzyme across coronaviruses suggests a lower likelihood of resistance development compared to drugs targeting the more variable spike protein. This compound has been shown to be effective against SARS-CoV-2 variants with mutations that reduce the susceptibility to other 3CLpro inhibitors like nirmatrelvir (B3392351) and ensitrelvir, indicating a distinct resistance profile[4][5][6].
Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound and Ensitrelvir on the 3CL protease.
Experimental Protocols
3CLpro Inhibition Assay (FRET-based)
A common method to determine the IC50 of 3CLpro inhibitors is a Fluorescence Resonance Energy Transfer (FRET) assay.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme.
-
FRET substrate peptide containing a cleavage site for 3CLpro, flanked by a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA).
-
Test compounds (this compound, Ensitrelvir) at various concentrations.
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add the test compound dilutions to the assay plate wells.
-
Add the 3CLpro enzyme to the wells and incubate briefly with the compounds.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for Edans)[16]. The cleavage of the substrate by 3CLpro separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rates against the compound concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for a FRET-based 3CLpro inhibition assay.
Cytopathic Effect (CPE) Inhibition Assay
The CPE assay is used to determine the antiviral activity of compounds in a cell-based system.
-
Reagents and Materials:
-
VeroE6/TMPRSS2 cells (or other susceptible cell lines).
-
SARS-CoV-2 virus stock.
-
Cell culture medium.
-
Test compounds at various concentrations.
-
96-well or 384-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo).
-
Luminometer or microplate reader.
-
-
Procedure:
-
Seed the cells in the culture plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Immediately after infection, add the compound dilutions to the cells.
-
Incubate the plates for a period that allows for viral replication and CPE development (e.g., 72 hours)[17][18].
-
Assess cell viability using a suitable reagent. Viral CPE leads to cell death, so a reduction in CPE by an active compound will result in higher cell viability.
-
Plot the cell viability against the compound concentrations and fit the data to a dose-response curve to determine the EC50 value.
-
Caption: Workflow for a cytopathic effect (CPE) inhibition assay.
Conclusion
Both this compound and Ensitrelvir are promising oral antiviral candidates targeting the SARS-CoV-2 3CL protease. The available preclinical data indicates that this compound exhibits superior potency both in vitro and in vivo compared to Ensitrelvir, suggesting it may be effective at lower clinical doses. While Ensitrelvir is more advanced in clinical development with an emergency approval in Japan, the potent profile of this compound positions it as a strong second-generation candidate. Further clinical data for this compound will be crucial to fully delineate its comparative efficacy and safety profile. The distinct chemical structures and potential for different resistance profiles underscore the importance of developing multiple therapeutic options against evolving viral threats.
References
- 1. P-1079. In Vitro and in Vivo Antiviral Activity of S-892216, a Second-Generation Oral 3CLpro Inhibitor against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-1079. In Vitro and in Vivo Antiviral Activity of S-892216, a Second-Generation Oral 3CLpro Inhibitor against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Investigational Anti-SARS-CoV-2 Agent Ensitrelvir “S-217622”: A Very Promising Potential Universal Broad-Spectrum Antiviral at the Therapeutic Frontline of Coronavirus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the Clinical Candidate S‑892216: A Second-Generation of SARS-CoV‑2 3CL Protease Inhibitor for Treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Efficacy of ensitrelvir against SARS-CoV-2 in a delayed-treatment mouse model | Semantic Scholar [semanticscholar.org]
- 9. Efficacy of ensitrelvir against SARS-CoV-2 in a delayed-treatment mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor Ensitrelvir in a SARS-CoV-2 Infection Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Shionogi Expands its COVID-19 Product Portfolio by Initiating a Phase 1 Clinical Trial in Japan for a Second COVID-19 Antiviral|Shionogi & Co., Ltd. [shionogi.com]
- 14. Shionogi starts Phase I trial of Covid-19 antiviral in Japan [clinicaltrialsarena.com]
- 15. Shionogi Receives Award Through BARDA's Rapid Response Partnership Vehicle to Advance Long-Acting Formulation of S-892216, an Antiviral for COVID-19 Pre-Exposure Prophylaxis in At-Risk Populations| 塩野義製薬 [shionogi.com]
- 16. Assay in Summary_ki [bdb99.ucsd.edu]
- 17. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Preclinical Showdown: Secutrelvir and Nirmatrelvir Face Off Against SARS-CoV-2
For Immediate Release
In the ongoing battle against COVID-19, the development of effective oral antiviral therapies remains a critical priority for researchers, scientists, and drug development professionals. Two prominent contenders in this arena are Secutrelvir, a promising new agent from Shionogi, and Nirmatrelvir (B3392351), the active component of Pfizer's approved drug, Paxlovid. This guide provides a comprehensive comparison of the preclinical performance of these two 3C-like protease (3CLpro or Mpro) inhibitors, supported by available experimental data.
Mechanism of Action: A Shared Strategy
Both this compound (also known as S-892216) and Nirmatrelvir are designed to inhibit the SARS-CoV-2 main protease (Mpro).[1][2] This enzyme is crucial for the virus's replication cycle, as it cleaves viral polyproteins into functional non-structural proteins.[3] By blocking Mpro, these drugs effectively halt viral replication.[2][4] Nirmatrelvir is a peptidomimetic inhibitor that binds to the cysteine residue in the active site of Mpro.[3][5] this compound is also a 3CLpro inhibitor, demonstrating a potent antiviral effect in preclinical studies.[6][7]
Caption: Mechanism of Mpro Inhibition by this compound and Nirmatrelvir.
Quantitative Data Summary
The following tables summarize the available preclinical data for this compound and Nirmatrelvir, providing a side-by-side comparison of their in vitro efficacy and Mpro inhibition.
Table 1: In Vitro Antiviral Activity against SARS-CoV-2
| Compound | Cell Line | Assay Type | Endpoint | EC50 | Reference |
| This compound (S-892216) | VeroE6/TMPRSS2 | Cytopathic Effect (CPE) Inhibition | Antiviral Activity | 2.48 nM | [4] |
| VeroE6/TMPRSS2 | Antiviral Activity | EC50 against various strains | 2.27 - 12.5 nM | [7] | |
| A549-Dual hACE2-TMPRSS2 | Antiviral Activity | Antiviral Activity | 2.21 nM | [8] | |
| Human Airway Epithelial Cells (hAECs) | Virus Production Suppression | Antiviral Activity (EC90) | 2.31 - 2.41 nM | [7][8] | |
| Nirmatrelvir | Vero E6 | Plaque Reduction Assay | Viral Plaque Inhibition | 0.45 µM | [9] |
| Vero E6 | qRT-PCR | Viral RNA Replication Inhibition | 0.38 µM | [9] | |
| A549-ACE2 | High-Content Imaging | Infected Cell Count Reduction | 0.62 µM | [9] | |
| Calu-3 | Viral Yield Reduction | Infectious Virus Titer | 0.55 µM | [9] |
Table 2: SARS-CoV-2 Main Protease (Mpro) Inhibition
| Compound | Assay Type | IC50 | Reference |
| This compound (S-892216) | Mass Spectrometry System | 0.697 nM | [7] |
| Nirmatrelvir | FRET-based Protease Assay | 0.12 µM | [9] |
In Vivo Efficacy in Animal Models
This compound (S-892216): In a study using BALB/c mice infected with the SARS-CoV-2 Gamma strain, oral administration of S-892216 starting 24 hours post-infection led to a dose-dependent reduction in lung virus titers. A significant reduction was observed at a dose of 0.3 mg/kg, with maximum efficacy appearing to be reached at 3 mg/kg.[4]
Nirmatrelvir: Nirmatrelvir has been evaluated in various animal models, including K18-hACE2 transgenic mice, which recapitulate severe COVID-19.[10][11] These studies have demonstrated the in vivo efficacy of nirmatrelvir in reducing viral load and mitigating disease severity.[12]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of these findings.
SARS-CoV-2 Main Protease (Mpro) FRET-based Inhibition Assay:
This assay measures the ability of a compound to inhibit the enzymatic activity of Mpro.
-
Reagents: Recombinant SARS-CoV-2 Mpro, a fluorogenic peptide substrate containing the Mpro cleavage site flanked by a FRET pair (e.g., Edans/Dabcyl), and an assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 1 mM DTT).[9]
-
Procedure:
-
The test compound (this compound or Nirmatrelvir) is serially diluted.
-
Recombinant Mpro is pre-incubated with the test compound for a specified time (e.g., 30 minutes) at room temperature.[9]
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Fluorescence intensity is monitored over time using a microplate reader. Cleavage of the substrate by Mpro separates the FRET pair, resulting in an increase in fluorescence.[9]
-
-
Data Analysis: The rate of the reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition is determined relative to a no-inhibitor control, and the IC50 value is calculated by fitting the dose-response data.[9]
Caption: Workflow for a FRET-based Mpro inhibition assay.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay):
This cell-based assay determines the ability of a compound to inhibit viral replication.
-
Cell Line and Virus: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are commonly used.[9] A standardized amount of SARS-CoV-2 is prepared.
-
Procedure:
-
Vero E6 cells are seeded in multi-well plates and grown to confluency.
-
Serial dilutions of the test compound are prepared.
-
The compound dilutions are pre-incubated with the virus for a set period (e.g., 1 hour at 37°C).[9]
-
The cell monolayers are inoculated with the virus-compound mixture.
-
After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) with the corresponding compound concentration.[9]
-
Plates are incubated for several days to allow for plaque formation.
-
Cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
-
Data Analysis: The number of plaques in each well is counted. The EC50 value, the concentration of the compound that inhibits plaque formation by 50% compared to the virus control, is then calculated.[9]
K18-hACE2 Transgenic Mouse Model of SARS-CoV-2 Infection:
This in vivo model is used to evaluate the efficacy of antiviral candidates in a living organism that mimics aspects of human COVID-19.
-
Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection.[10][11]
-
Procedure:
-
Mice are infected intranasally with a defined dose of SARS-CoV-2.[10]
-
Treatment with the test compound (e.g., this compound or Nirmatrelvir) is initiated at a specific time point post-infection (e.g., 24 hours).[4] The compound is administered via a clinically relevant route, such as oral gavage.
-
Animals are monitored daily for clinical signs of disease, including weight loss and mortality.[10]
-
At predetermined time points, tissues (e.g., lungs, nasal turbinates) are collected.
-
-
Endpoints:
-
Viral Load: Viral titers in the tissues are quantified using methods like TCID50 assays or RT-qPCR to measure the amount of infectious virus or viral RNA.[10]
-
Pathology: Tissues can be examined for pathological changes through histopathology.[10]
-
Survival and Morbidity: Survival rates and changes in body weight are recorded throughout the study.[10]
-
Conclusion
Both this compound and Nirmatrelvir demonstrate potent inhibitory activity against the SARS-CoV-2 main protease and robust antiviral efficacy in preclinical models. The available data suggests that this compound (S-892216) exhibits particularly strong in vitro potency, with IC50 and EC50 values in the low nanomolar range. Further head-to-head preclinical and clinical studies will be essential to fully elucidate the comparative therapeutic potential of these two important antiviral candidates.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 3. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Shionogi Expands its COVID-19 Product Portfolio by Initiating a Phase 1 Clinical Trial in Japan for a Second COVID-19 Antiviral|Shionogi & Co., Ltd. [shionogi.com]
- 7. P-1079. In Vitro and in Vivo Antiviral Activity of S-892216, a Second-Generation Oral 3CLpro Inhibitor against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of the Clinical Candidate S‑892216: A Second-Generation of SARS-CoV‑2 3CL Protease Inhibitor for Treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Animal Models of COVID-19: Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for infecting and monitoring susceptible k18-hACE2 mice with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Validating Secutrelvir's Mechanism of Action: A Comparative Guide to Mutagenesis Studies
For Researchers, Scientists, and Drug Development Professionals
Secutrelvir (also known as SIM0417) has emerged as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), a critical enzyme for viral replication.[1][2] This guide provides a comparative analysis of this compound's mechanism of action, supported by experimental data from related Mpro inhibitors, to illustrate the pivotal role of mutagenesis studies in validating drug targets and understanding resistance profiles.
Mechanism of Action of this compound
This compound is an inhibitor of the coronavirus main proteinase (3CLpro), demonstrating an IC50 of 24 nM, indicating its potential as a powerful anti-SARS-CoV-2 agent.[1] Like other Mpro inhibitors such as Nirmatrelvir (B3392351) (the active component of Paxlovid) and Ensitrelvir (B8223680), this compound blocks the proteolytic activity of Mpro. This inhibition prevents the cleavage of viral polyproteins into functional non-structural proteins that are essential for the virus's replication machinery. The chemical structure of this compound was identified as a protease inhibitor intended for the treatment of COVID-19.[3]
The Role of Mutagenesis in Validating Mechanism of Action
Site-directed mutagenesis is a cornerstone technique used to investigate the interaction between a drug and its target protein. By intentionally altering specific amino acid residues in the Mpro active site, researchers can assess the impact of these mutations on the binding affinity and inhibitory activity of the drug. A significant decrease in a drug's inhibitory potency against a mutated enzyme provides strong evidence that the drug directly targets that specific residue or a nearby region, thereby validating its mechanism of action.
Comparative Analysis of Mpro Inhibitor Resistance Profiles
While specific mutagenesis data for this compound is emerging, extensive studies on Nirmatrelvir and Ensitrelvir provide a valuable framework for understanding potential resistance mechanisms. The following table summarizes key mutations in the SARS-CoV-2 Mpro and their impact on the efficacy of these inhibitors. This comparative data is crucial for anticipating potential resistance to this compound and for the development of next-generation Mpro inhibitors.
| Mpro Mutation | Fold-Change in IC50 for Nirmatrelvir | Fold-Change in IC50 for Ensitrelvir | Reference(s) |
| M49L | - | Reduced sensitivity | [4] |
| L50F + E166V | - | Up to 36-fold cross-resistance | [5] |
| S144A | - | Reduced sensitivity | [4] |
| E166V | Emergent resistance mutation | Up to 14-fold cross-resistance | [5][6] |
| M49L + S144A | - | High resistance | [5] |
| M49I | - | 6-fold increase in Ki | [7] |
| G143S | 147-fold increase in Ki | 15-fold increase in Ki | [7] |
| R188S | - | 6-fold increase in Ki | [7] |
| Q189K | 16-fold increase in Ki | No significant change | [7] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A higher fold-change indicates greater resistance.
Experimental Protocols
Site-Directed Mutagenesis of SARS-CoV-2 Mpro
This protocol outlines the general steps for creating specific mutations in the Mpro gene.
Objective: To introduce specific amino acid substitutions in the Mpro sequence to study their effect on inhibitor binding.
Methodology:
-
Template Plasmid Preparation: A plasmid containing the wild-type Mpro gene is isolated and purified.
-
Primer Design: Oligonucleotide primers containing the desired mutation are designed. These primers are complementary to the template DNA on either side of the mutation site.
-
PCR Amplification: A high-fidelity DNA polymerase is used to amplify the entire plasmid using the designed primers. This process incorporates the mutation into the newly synthesized DNA strands.
-
Template Digestion: The parental, non-mutated template DNA is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the parental plasmid). The newly synthesized, mutated DNA is unmethylated and remains intact.
-
Transformation: The mutated plasmids are transformed into competent E. coli cells for replication.
-
Verification: The resulting colonies are screened, and the presence of the desired mutation is confirmed by DNA sequencing.
Caption: Workflow for Site-Directed Mutagenesis of Mpro.
3CL Protease (Mpro) Enzymatic Inhibition Assay
This protocol describes how to measure the inhibitory activity of a compound against Mpro.
Objective: To determine the IC50 value of an inhibitor against wild-type and mutant Mpro.
Methodology:
-
Reagent Preparation:
-
Recombinant Mpro (wild-type or mutant) is expressed and purified.
-
A fluorogenic substrate for Mpro is prepared.
-
The test inhibitor (e.g., this compound) is serially diluted to a range of concentrations.
-
-
Assay Procedure:
-
The Mpro enzyme is pre-incubated with the inhibitor at various concentrations in an appropriate assay buffer.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a plate reader. The rate of substrate cleavage is proportional to the fluorescence signal.
-
-
Data Analysis:
-
The rate of reaction is plotted against the inhibitor concentration.
-
The IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
-
Caption: Workflow of a 3CL Protease Inhibition Assay.
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the role of Mpro in the SARS-CoV-2 life cycle and the mechanism by which inhibitors like this compound disrupt this process.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 19F qNMR based pharmacokinetics, metabolism and mass balance studies of SARS-CoV-2-3CL protease inhibitor simnotrelvir (SIM0417) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. In vitro and in vivo characterization of SARS-CoV-2 resistance to ensitrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SARS-CoV-2 Mpro inhibitor ensitrelvir: asymmetrical cross-resistance with nirmatrelvir and emerging resistance hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro selection and analysis of SARS-CoV-2 nirmatrelvir resistance mutations contributing to clinical virus resistance surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Benchmarking Secutrelvir: A Comparative Analysis Against Established Protease Inhibitors for SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel coronaviruses necessitates a robust pipeline of antiviral therapeutics. This guide provides a comparative analysis of Secutrelvir (also known as Ensitrelvir or S-217622), a novel inhibitor of the SARS-CoV-2 3C-like (3CL) protease, against established antiviral agents. By presenting key experimental data, detailed methodologies, and visual representations of molecular mechanisms and experimental workflows, this document aims to offer an objective resource for the scientific community.
In Vitro Efficacy Against SARS-CoV-2 Variants
The in vitro potency of antiviral compounds is a critical early indicator of their potential therapeutic efficacy. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound and other prominent antivirals against various SARS-CoV-2 variants. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions, such as the cell lines and virus strains used.
Table 1: In Vitro Activity of this compound (Ensitrelvir/S-217622) Against SARS-CoV-2 Variants
| SARS-CoV-2 Variant | IC50 (nM) | EC50 (µM) | Cell Line | Reference |
| Ancestral (WK-521) | 13 | 0.22 - 0.52 | VeroE6-TMPRSS2 | [1] |
| Omicron (BA.1.1) | - | 0.22 - 0.52 | VeroE6T | [1] |
| Omicron (BA.2) | - | 0.22 - 0.52 | VeroE6T | [1] |
| Omicron (BA.2.75) | - | 0.22 - 0.52 | VeroE6T | [1] |
| Omicron (BA.4) | - | 0.22 - 0.52 | VeroE6T | [1] |
| Omicron (BA.5) | - | 0.22 - 0.52 | VeroE6T | [1] |
| Omicron (BQ.1.1) | - | 0.22 - 0.52 | VeroE6T | [1] |
| Omicron (XBB.1) | - | 0.22 - 0.52 | VeroE6T | [1] |
Table 2: In Vitro Activity of Nirmatrelvir (Component of Paxlovid) Against SARS-CoV-2 Variants
| SARS-CoV-2 Variant | IC50 (nM) | EC50 (nM) | Cell Line | Reference |
| USA-WA1/2020 | - | 74.5 (with MDR1 inhibitor) | Vero E6 | |
| USA-WA1/2020 | - | 4480 (without MDR1 inhibitor) | Vero E6 | |
| Omicron | 7.9 - 10.5 | - | - | |
| Delta | 7.9 - 10.5 | - | - | |
| Beta | - | 32.6 - 280 | - | |
| Gamma | - | 32.6 - 280 | - |
Table 3: In Vitro Activity of Remdesivir Against SARS-CoV-2 Variants
| SARS-CoV-2 Variant | IC50 (µM) | EC50 (µM) | Cell Line | Reference |
| 2019-nCoV | 2.17 | 0.22 | Vero E6 | [2] |
| Alpha (B.1.1.7) | 5.08 | 0.21 | Vero E6 | [2] |
| Beta (B.1.351) | 5.82 | 0.28 | Vero E6 | [2] |
| Gamma (P.1) | 9.8 | 0.31 | Vero E6 | [2] |
| Delta (B.1.617.2) | 9.8 | 0.32 | Vero E6 | [2] |
| Omicron (BA.2) | 9.1 | 0.35 | Vero E6 | [2] |
| Ancestral Strain | - | 0.77 - 1.65 | Vero E6 | [3] |
| Ancestral Strain | - | 0.11 - 0.28 | Calu-3 | [3] |
Table 4: In Vitro Activity of Molnupiravir (NHC metabolite) Against SARS-CoV-2 Variants
| SARS-CoV-2 Variant | IC50 (µM) | EC50 (µM) | Cell Line | Reference |
| Ancestral (WA1) | 1.23 | - | Vero E6 | [4] |
| Alpha (B.1.1.7) | 0.28 - 5.50 | - | Vero E6 | [4] |
| Beta (B.1.351) | 0.28 - 5.50 | - | Vero E6 | [4] |
| Gamma (P.1) | 0.28 - 5.50 | - | Vero E6 | [4] |
| Delta (B.1.617.2) | 0.28 - 5.50 | - | Vero E6 | [4] |
| Omicron (BA.1) | 0.28 - 5.50 | - | Vero E6 | [4] |
| Omicron (BA.2) | 0.28 - 5.50 | - | Vero E6 | [4] |
| Omicron (BA.4/BA.5) | 0.28 - 5.50 | - | Vero E6 | [4] |
Mechanism of Action: Targeting the Viral Protease
This compound, like Nirmatrelvir, is a 3CL protease (also known as the main protease or Mpro) inhibitor. This enzyme is crucial for the replication of coronaviruses. It functions by cleaving the viral polyproteins into individual functional proteins necessary for viral replication and assembly. By inhibiting this protease, these drugs effectively halt the viral life cycle.
Caption: SARS-CoV-2 replication cycle and the point of inhibition by 3CL protease inhibitors.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to evaluate the performance of antiviral compounds against SARS-CoV-2.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect host cells from virus-induced cell death.
Materials:
-
Cells: Vero E6 or other susceptible cell lines.
-
Virus: SARS-CoV-2 isolate.
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Compound: Test compound (e.g., this compound) and positive control (e.g., Remdesivir).
-
Reagents: CellTiter-Glo® Luminescent Cell Viability Assay reagent or Neutral Red dye.
-
Plates: 96-well or 384-well clear-bottom, tissue culture-treated plates.
Procedure:
-
Cell Seeding: Seed Vero E6 cells into 96-well plates at a density that will result in a confluent monolayer the following day. Incubate at 37°C with 5% CO2.[5]
-
Compound Preparation: Prepare serial dilutions of the test and control compounds in culture medium.
-
Infection and Treatment:
-
On the day of the assay, remove the growth medium from the cells.
-
Inoculate the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI), for example, 0.002.[6]
-
Immediately add the diluted compounds to the respective wells. Include virus-only (no compound) and cell-only (no virus, no compound) controls.
-
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.[6]
-
Quantification of CPE:
-
CellTiter-Glo®: Add the reagent to each well according to the manufacturer's instructions and measure luminescence, which is proportional to the number of viable cells.[5]
-
Neutral Red Uptake: Incubate cells with Neutral Red dye, which is taken up by viable cells. After washing, the dye is extracted, and the absorbance is measured.[7]
-
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell-only control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death.
Materials:
-
Cells: Vero E6 cells.
-
Virus: SARS-CoV-2 isolate.
-
Media: DMEM with FBS and antibiotics.
-
Overlay Medium: A semi-solid medium, such as carboxymethyl cellulose (B213188) (CMC) or Avicel, to restrict virus spread.[8][9]
-
Compound: Test and control compounds.
-
Stain: Crystal Violet solution or a specific antibody for immunostaining.[3][8]
-
Plates: 6-well or 12-well tissue culture plates.
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates to form a confluent monolayer.[9]
-
Compound and Virus Preparation: Prepare serial dilutions of the antiviral compounds. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Infection:
-
Remove the growth medium from the cells.
-
Infect the cell monolayers with the virus dilution and incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.[9]
-
-
Treatment and Overlay:
-
After the adsorption period, remove the virus inoculum.
-
Add the overlay medium containing the different concentrations of the test compound to the respective wells.
-
-
Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO2 to allow for plaque formation.[9]
-
Plaque Visualization:
-
Fix the cells with a solution like 10% formalin.
-
Remove the overlay and stain the cell monolayer with Crystal Violet. The plaques will appear as clear zones against a purple background of viable cells.
-
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration compared to the virus control. The IC50 is the concentration that reduces the plaque number by 50%.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to ensure that the observed antiviral activity is not due to the compound killing the host cells.
Materials:
-
Cells: The same cell line used in the antiviral assays (e.g., Vero E6).
-
Media: Culture medium.
-
Compound: Test compound.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and a solubilizing agent (e.g., DMSO or isopropanol).[10][11]
-
Plates: 96-well plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the CPE assay.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a "cells only" control (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[10]
-
Solubilization: Add the solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro evaluation of an antiviral compound.
Caption: A generalized workflow for assessing the in vitro efficacy of an antiviral compound.
This guide provides a foundational comparison of this compound's performance against established protease inhibitors. As more data from ongoing preclinical and clinical studies become available, a more comprehensive understanding of its therapeutic potential will emerge. The provided methodologies offer a standardized framework for future comparative evaluations.
References
- 1. A phase 2/3 study of S-217622 in participants with SARS-CoV-2 infection (Phase 3 part) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 3. benchchem.com [benchchem.com]
- 4. Molnupiravir maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. absa.org [absa.org]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Statistical Methods for Comparing Antiviral Efficacy
Core Concepts in Antiviral Efficacy Assessment
The evaluation of an antiviral agent's effectiveness hinges on quantifying its ability to inhibit viral replication and its impact on the course of infection. This is typically assessed through in vitro and in vivo studies, generating data that requires specialized statistical analysis. Key parameters derived from these studies include the concentration of a drug that inhibits viral activity by 50% (IC50) or produces 50% of its maximal effect (EC50), the reduction in viral load over time, and the time it takes to reach a specific clinical endpoint.
Comparison of Statistical Methods for Antiviral Data Analysis
The choice of statistical method depends on the nature of the experimental data. The following table summarizes common statistical approaches for analyzing different types of antiviral efficacy data.
| Data Type | Statistical Method | Description | Application | Key Parameters |
| Dose-Response | Sigmoid Curve Fitting (e.g., 4-Parameter Logistic Model) | Models the relationship between drug concentration and viral inhibition to determine potency.[1][2] | In vitro determination of IC50/EC50 from assays like plaque reduction or yield reduction.[1][3] | IC50, EC50, Hill Slope.[3][4] |
| Probit Analysis | An alternative to sigmoid curve fitting for analyzing dose-response data, particularly for binary (quantal) responses.[1] | Historically used for analyzing bioassays; can be used for IC50 determination.[1] | ED50 (effective dose for 50% of subjects). | |
| Viral Load | Repeated Measures ANOVA/Mixed-Effects Models | Analyzes viral load data collected at multiple time points from the same subjects, accounting for inter-individual variability.[5][6] | Clinical trials and in vivo studies tracking viral load changes over time in response to treatment.[5] | Rate of viral decay, time to viral suppression. |
| Viral Kinetic Modeling | Uses mathematical models to describe the dynamic interactions between the virus, host cells, and antiviral drugs.[7][8][9] | Understanding the mechanism of action of antiviral drugs and predicting long-term treatment outcomes.[9] | Viral clearance rate, basic reproductive number (R0).[9] | |
| Time-to-Event | Kaplan-Meier Analysis & Log-Rank Test | Estimates and compares the survival functions (e.g., time to symptom alleviation or viral clearance) between different treatment groups.[10][11] | Clinical trials assessing the time to a specific event in treated versus control groups.[12][13] | Median time-to-event, Hazard Ratio (HR).[12] |
| Cox Proportional Hazards Model | A regression model that examines the relationship between covariates (e.g., treatment, age) and the rate of event occurrence over time.[10][14] | Identifying factors that influence the time to an event and adjusting for potential confounders in clinical trials.[10] | Hazard Ratio (HR). | |
| Drug Combination | Synergy Analysis (e.g., MacSynergy II) | Evaluates the interaction between two or more drugs to determine if their combined effect is synergistic, additive, or antagonistic.[15][16] | Preclinical studies to identify effective combination therapies that may overcome drug resistance or enhance efficacy.[16][17] | Synergy volume, antagonism volume.[15] |
Experimental Protocols
Accurate statistical analysis is predicated on well-designed experiments. Below are outlines of common experimental protocols for generating antiviral efficacy data.
In Vitro Dose-Response Assays
1. Plaque Reduction Assay:
-
Objective: To determine the concentration of an antiviral agent that reduces the number of viral plaques by 50% (IC50).
-
Methodology:
-
Seed susceptible cells in multi-well plates and allow them to form a confluent monolayer.
-
Prepare serial dilutions of the antiviral compound.
-
Infect the cell monolayers with a known amount of virus in the presence of the different drug concentrations.
-
After an incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).
-
After a further incubation period, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
The number of plaques at each drug concentration is counted and compared to the untreated control.
-
The percent inhibition is calculated, and the data is plotted against the log of the drug concentration to determine the IC50 using a dose-response curve fitting model.[1]
-
2. Yield Reduction Assay:
-
Objective: To measure the reduction in the amount of infectious virus produced in the presence of an antiviral agent.
-
Methodology:
-
Infect susceptible cells with a specific multiplicity of infection (MOI) in the presence of serial dilutions of the antiviral compound.[18]
-
After a single round of viral replication, the supernatant and/or the cells are harvested.
-
The amount of infectious virus produced (viral yield) is quantified using a plaque assay or other titration methods.
-
The viral yield at each drug concentration is compared to the untreated control to calculate the percent inhibition.
-
The IC50 is determined by plotting the percent inhibition against the log of the drug concentration.[1]
-
In Vivo Viral Load and Time-to-Event Studies
1. Animal Models of Infection:
-
Objective: To evaluate the in vivo efficacy of an antiviral agent by measuring its effect on viral load and disease progression.
-
Methodology:
-
Animals are infected with the virus of interest.
-
Treatment with the antiviral agent or a placebo is initiated at a specified time post-infection.
-
Biological samples (e.g., blood, tissue) are collected at various time points.[19]
-
Viral load in the samples is quantified using methods like quantitative polymerase chain reaction (qPCR) or plaque assays.[19][20]
-
Clinical signs of disease and survival are monitored over the course of the study.
-
Statistical methods for viral load and time-to-event data are used to compare the outcomes between treated and control groups.
-
2. Human Clinical Trials:
-
Objective: To determine the safety and efficacy of an antiviral agent in humans.
-
Methodology:
-
Eligible participants are enrolled and randomized to receive either the investigational drug or a placebo.
-
Viral load is measured at baseline and at regular intervals throughout the study.
-
Clinical outcomes, such as the time to alleviation of symptoms or the occurrence of disease-related complications, are recorded.[12]
-
Statistical analyses are performed to compare the changes in viral load and the time to clinical events between the treatment and placebo groups.
-
Visualizing Experimental and Analytical Workflows
Diagrams created using Graphviz (DOT language) illustrate key processes in the evaluation of antiviral efficacy.
Caption: Workflow for determining IC50/EC50 values from a dose-response assay.
Caption: Process for analyzing viral load data from in vivo studies.
Caption: Logical flow for determining drug synergy or antagonism.
References
- 1. The determination of effective antiviral doses using a computer program for sigmoid dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. towardsdatascience.com [towardsdatascience.com]
- 4. IC50 and EC50 | Graphstats Technologies [graphstats.net]
- 5. A Comparison of Methods for Analyzing Viral Load Data in Studies of HIV Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparison of Methods for Analyzing Viral Load Data in Studies of HIV Patients [stacks.cdc.gov]
- 7. Population Modeling of Influenza A/H1N1 Virus Kinetics and Symptom Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Viral Kinetic Modeling: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epidownload.i-med.ac.at [epidownload.i-med.ac.at]
- 11. Time-To-Event (TTE) Data Analysis | Columbia Public Health | Columbia University Mailman School of Public Health [publichealth.columbia.edu]
- 12. Comparison of Antiviral Agents for Seasonal Influenza Outcomes in Healthy Adults and Children: A Systematic Review and Network Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. [PDF] Strategic design and three-dimensional analysis of antiviral drug combinations | Semantic Scholar [semanticscholar.org]
- 16. Synergistic drug combinations designed to fully suppress SARS-CoV-2 in the lung of COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synergistic and Antagonistic Drug Combinations against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Serial viral load analysis by DDPCR to evaluate FNC efficacy and safety in the treatment of mild cases of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Independent Verification of Secutrelvir's Antiviral Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activity of Secutrelvir (S-892216) against SARS-CoV-2, benchmarked against the established antiviral agents Paxlovid (Nirmatrelvir/Ritonavir) and Remdesivir. The information presented is collated from publicly available experimental data to assist researchers in evaluating the potential of this compound as a COVID-19 therapeutic.
Executive Summary
This compound is a novel, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication. Emerging data suggests that this compound exhibits potent in vitro and in vivo antiviral activity against a broad range of SARS-CoV-2 variants. This guide presents a side-by-side comparison of its efficacy with Nirmatrelvir (B3392351), the active component of Paxlovid which also targets the 3CLpro, and Remdesivir, a nucleotide analog inhibitor of the viral RNA-dependent RNA polymerase (RdRp).
Data Presentation: In Vitro Antiviral Activity
The following tables summarize the in vitro efficacy of this compound, Nirmatrelvir, and Remdesivir against various SARS-CoV-2 variants. The data is presented as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50/EC90), which represent the concentration of the drug required to inhibit viral replication by 50% or 90%, respectively. Lower values indicate higher potency.
Table 1: In Vitro 3CLpro Enzymatic Inhibition
| Compound | IC50 (nM) | Assay Method | Reference |
| This compound (S-892216) | 0.697 | Mass Spectrometry | [1] |
| Nirmatrelvir | 7.9 - 10.5 | Not Specified | [2] |
Table 2: In Vitro Antiviral Activity Against SARS-CoV-2 Variants (VeroE6/TMPRSS2 cells)
| Compound | SARS-CoV-2 Variant | EC50 (nM) | Reference |
| This compound (S-892216) | Various strains including Omicron | 2.27 - 12.5 | [1] |
| This compound (S-892216) | General | 2.48 | [3][4][5] |
| Nirmatrelvir | USA-WA1/2020 | 74.5 (with MDR1 inhibitor) | [2] |
| Nirmatrelvir | USA-WA1/2020 | 4480 (without MDR1 inhibitor) | [2] |
| Remdesivir | WA1 (ancestral) | 103 ± 46 | [6] |
| Remdesivir | Delta | 0.30 - 0.62-fold of WA1 | [6] |
| Remdesivir | Omicron | 0.30 - 0.62-fold of WA1 | [6] |
Table 3: In Vitro Antiviral Activity in Human Airway Epithelial Cells (hAECs)
| Compound | SARS-CoV-2 Variant | EC90 (nM) | Reference |
| This compound (S-892216) | Various strains including Omicron | 2.31 - 2.41 | [1] |
Data Presentation: In Vivo Antiviral Efficacy
The following table summarizes the in vivo efficacy of this compound and Nirmatrelvir in mouse models of SARS-CoV-2 infection.
Table 4: In Vivo Efficacy in Mouse Models
| Compound | Mouse Model | Dosing Regimen | Outcome | Reference |
| This compound (S-892216) | Balb/c mice | Orally administered | Dose-dependent suppression of lung virus titer | [1] |
| This compound (S-892216) | SARS-CoV-2-infected mice | 30-fold lower dose than ensitrelvir | Similar inhibition of viral replication in the lungs as ensitrelvir | [3][4] |
| Nirmatrelvir | SCID mice (Beta variant) | 300 mg/kg, BID for 3 days | 3.9 log10 reduction in infectious virus titers in the lungs | [7] |
Experimental Protocols
3CLpro Enzymatic Assay (Mass Spectrometry-Based)
This protocol outlines a general procedure for determining the inhibitory activity of compounds against the SARS-CoV-2 3CL protease using a mass spectrometry-based method.
a. Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme
-
Biotinylated peptide substrate
-
Assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well microplates
-
Self-Assembled Monolayer Desorption Ionization (SAMDI) mass spectrometer or similar
b. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the 3CLpro enzyme to the assay buffer.
-
Transfer a small volume of the diluted test compounds to the wells containing the enzyme.
-
Incubate the enzyme-compound mixture for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the peptide substrate to each well.
-
Allow the reaction to proceed for a specific time (e.g., 15 minutes) at room temperature.
-
Quench the reaction.
-
Transfer the reaction mixture to a biochip array with a surface that can immobilize the biotinylated substrate and product.
-
Analyze the samples using a SAMDI mass spectrometer to quantify the amount of substrate and cleaved product.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-compound control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.[8][9][10][11]
In Vitro Antiviral Activity Assay (VeroE6/TMPRSS2 Cells)
This protocol describes a common method for evaluating the antiviral efficacy of compounds against live SARS-CoV-2 in a cell-based assay.
a. Materials:
-
VeroE6 cells stably expressing TMPRSS2
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 virus stock (known titer)
-
Test compounds (e.g., this compound)
-
96-well cell culture plates
-
Crystal violet staining solution or a method for quantifying viral-induced cytopathic effect (CPE) or viral RNA.
b. Procedure:
-
Seed VeroE6/TMPRSS2 cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the growth medium from the cells and infect them with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Add the medium containing the serially diluted test compounds to the respective wells.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assess the antiviral activity by:
-
Cytopathic Effect (CPE) Reduction Assay: Visually score the CPE in each well or stain the cells with crystal violet to quantify cell viability.
-
Plaque Reduction Assay: After infection and treatment under an agarose (B213101) overlay, fix and stain the cells to count viral plaques.
-
qRT-PCR: Isolate viral RNA from the cell supernatant and quantify the viral load using quantitative reverse transcription PCR.
-
-
Calculate the percentage of viral inhibition for each compound concentration.
-
Determine the EC50 or EC90 value from the dose-response curve.[12][13][14][15]
In Vivo Antiviral Efficacy Study (BALB/c Mouse Model)
This protocol provides a general framework for assessing the in vivo efficacy of antiviral compounds in a mouse model of SARS-CoV-2 infection.
a. Materials:
-
BALB/c mice
-
Mouse-adapted SARS-CoV-2 strain
-
Test compound formulation for oral administration (e.g., this compound)
-
Vehicle control
-
Biosafety Level 3 (BSL-3) animal facility
b. Procedure:
-
Acclimatize BALB/c mice to the BSL-3 facility.
-
Intranasally infect the mice with a defined dose of the mouse-adapted SARS-CoV-2 virus.
-
Initiate treatment with the test compound or vehicle control at a specified time point post-infection (e.g., 4 hours or 24 hours). Administer the treatment orally once or twice daily for a set number of days (e.g., 3-5 days).
-
Monitor the mice daily for clinical signs of illness, including weight loss and mortality.
-
At a predetermined endpoint (e.g., 3 or 5 days post-infection), euthanize the mice.
-
Harvest tissues, particularly the lungs and nasal turbinates.
-
Homogenize the tissues and determine the viral load using:
-
Plaque Assay: To quantify infectious virus titers.
-
qRT-PCR: To quantify viral RNA levels.
-
-
Analyze the data to compare the viral loads and clinical outcomes between the treated and vehicle control groups.[1][16][17][18][19]
Mandatory Visualizations
Caption: Mechanism of action of this compound, Paxlovid, and Remdesivir.
Caption: General workflow for in vitro antiviral activity assays.
Caption: General workflow for in vivo antiviral efficacy studies.
References
- 1. P-1079. In Vitro and in Vivo Antiviral Activity of S-892216, a Second-Generation Oral 3CLpro Inhibitor against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the Clinical Candidate S‑892216: A Second-Generation of SARS-CoV‑2 3CL Protease Inhibitor for Treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of SARS-CoV-2 3C-like protease inhibitors using self-assembled monolayer desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3CL enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 13. protocols.io [protocols.io]
- 14. Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical severe acute respiratory syndrome coronavirus 2 isolation and antiviral testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Adaptation of SARS-CoV-2 in BALB/c mice for testing vaccine efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Characterization and antiviral susceptibility of SARS-CoV-2 Omicron/BA.2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Secutrelvir in a Laboratory Setting
For researchers and scientists engaged in drug development, the proper disposal of investigational compounds like Secutrelvir is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not publicly available, a comprehensive approach can be formulated by adhering to the general best practices for the disposal of investigational antiviral agents and hazardous chemical waste. The cornerstone of this process is to consult with your institution's Environmental Health and Safety (EHS) office to ensure full compliance with local, state, and federal regulations.[1]
Core Principles for this compound Disposal
The safe handling and disposal of this compound should be guided by the information provided in its Safety Data Sheet (SDS) and the established protocols for managing chemical waste in a laboratory environment. Key precautions include using appropriate personal protective equipment (PPE), avoiding the generation of dust and aerosols, and ensuring adequate ventilation.[2] In the event of a spill, the material should be absorbed with a non-combustible, liquid-binding material and the area decontaminated.[2]
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1] The primary method for the disposal of expired or unwanted investigational drugs is typically high-temperature incineration by a licensed hazardous waste vendor.[1]
Step-by-Step Disposal Protocol
The following protocol provides a procedural guide for the proper disposal of this compound and associated contaminated materials:
-
Waste Identification and Segregation:
-
Waste Container Requirements:
-
Labeling of Waste Containers:
-
Each waste container must be clearly labeled with the full chemical name "this compound" (no abbreviations), the name of the Principal Investigator (PI), and the laboratory location.[1]
-
The label should also indicate the composition of the waste, including any solvents and their approximate percentages.[1]
-
-
Waste Accumulation and Storage:
-
Arranging for Disposal:
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes general parameters derived from safety data sheets for similar compounds and general laboratory waste guidelines.
| Parameter | Value/Guideline | Source |
| Storage Temperature (Unused Product) | Powder: -20°C | [2] |
| In solvent: -80°C (up to 6 months), -20°C (up to 1 month) | [3] | |
| Aqueous Waste pH for Drain Disposal (if no hazardous material) | 5.5 - 11.0 | [1] |
| High-Temperature Incineration | > 1200°C (general recommendation for pharmaceuticals) | [4] |
Note: Neutralization is not a suitable method for the degradation of complex organic molecules like this compound and drain disposal is not recommended.[1]
Experimental Protocols
Currently, there are no published experimental protocols for the chemical inactivation or degradation of this compound for disposal purposes. The standard and recommended procedure is collection by a certified hazardous waste management service for high-temperature incineration.[1][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
By implementing these procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize the guidance provided by your institution's EHS department as they will be most familiar with the specific regulatory requirements applicable to your location.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
